Structural Elucidation, Stereochemistry, and Synthetic Workflows for 3-(1-Phenylethylamino)propane-1-thiol
Executive Summary For researchers and drug development professionals engaged in asymmetric catalysis and peptidomimetic design, 3-(1-Phenylethylamino)propane-1-thiol represents a highly versatile bifunctional building bl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals engaged in asymmetric catalysis and peptidomimetic design, 3-(1-Phenylethylamino)propane-1-thiol represents a highly versatile bifunctional building block. Combining the well-established chiral induction properties of 1-phenylethylamine with the soft-ligating capability of a terminal aliphatic thiol, this molecule serves as a privileged N,S-chelate ligand. This whitepaper provides an in-depth technical analysis of its structural logic, stereochemical properties, and a self-validating synthetic methodology designed to preserve enantiomeric purity.
Chemical Identity and Structural Architecture
3-(1-Phenylethylamino)propane-1-thiol is structurally divided into three distinct functional domains, each serving a specific mechanistic purpose in chemical biology and catalysis:
The Chiral Core: Derived from 1-phenylethylamine, this benzylic amine provides the steric bulk and spatial asymmetry required for chiral induction. Derivatives of 1-phenylethylamine are frequently utilized as submonomers in the synthesis of functionalized peptoids that induce stable helical folds[1].
The Propyl Spacer: A three-carbon aliphatic chain that provides conformational flexibility.
The Reactive Terminus: A terminal sulfhydryl (-SH) group that acts as a soft nucleophile or a strong coordinating moiety for transition metals.
Fig 1. Functional domains of 3-(1-Phenylethylamino)propane-1-thiol.
Physicochemical Properties
The following table summarizes the core quantitative data and theoretical physicochemical properties of the molecule, essential for predicting its behavior in biphasic solvent systems and chromatographic purifications.
Property
Value / Description
IUPAC Name
3-[(1-Phenylethyl)amino]propane-1-thiol
SMILES String
CC(C1=CC=CC=C1)NCCCS
Molecular Formula
C11H17NS
Molecular Weight
195.33 g/mol
Stereocenters
1 (Benzylic Carbon)
Hydrogen Bond Donors
2 (Secondary Amine -NH, Thiol -SH)
Hydrogen Bond Acceptors
2 (Nitrogen, Sulfur)
Predicted pKa (Amine)
~ 9.5 – 10.0 (Protonated ammonium species)
Predicted pKa (Thiol)
~ 10.5 (Aliphatic sulfhydryl)
Stereocenter Analysis and Spatial Dynamics
The molecule possesses a single stereocenter at the benzylic carbon (C1 of the ethyl group). The absolute configuration—either (R) or (S)—dictates the direction of asymmetric induction when the molecule is employed as a chiral auxiliary or ligand.
According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around the C1 chiral center are ranked based on atomic number and subsequent connectivity. The secondary amine nitrogen takes the highest priority, followed by the phenyl ring, the methyl group, and finally the hydrogen atom.
Fig 2. Cahn-Ingold-Prelog (CIP) priority assignments for the C1 stereocenter.
Applications in Asymmetric Catalysis
Chiral amino thiol ligands have been extensively studied for their role in the asymmetric addition of dialkylzinc reagents to aromatic aldehydes[2]. The combination of a "hard" nitrogen donor and a "soft" sulfur donor creates an electronic asymmetry that is highly effective for coordinating zinc and rhodium intermediates.
Causality of the Propyl Spacer:
In ligand design, the length of the spacer between the heteroatoms is critical. While an ethyl spacer forms a highly rigid 5-membered metallacycle, the propyl chain in 3-(1-Phenylethylamino)propane-1-thiol forms a 6-membered chelate ring. This expanded "bite angle" provides the necessary conformational flexibility to accommodate bulky transition states, often leading to superior enantiomeric excess (ee) in the resulting secondary alcohols[3].
Experimental Methodology: A Self-Validating Synthetic Protocol
Direct alkylation of 1-phenylethylamine with 1,3-propanedithiol or 3-chloro-1-propanethiol is notoriously problematic, often yielding complex mixtures of thioethers and oxidative disulfide dimers. To ensure high yield and preserve the enantiomeric purity of the starting material, a stepwise approach utilizing a Mitsunobu inversion is strongly recommended.
The following protocol describes the synthesis of (R)-3-(1-Phenylethylamino)propane-1-thiol. Every step is paired with a specific validation metric to ensure a self-correcting workflow.
Fig 3. Three-step self-validating synthetic workflow for the chiral amino-thiol.
Step 1: N-Alkylation
Procedure: Dissolve (R)-1-phenylethylamine (1.0 eq) and 3-bromopropan-1-ol (1.1 eq) in anhydrous acetonitrile. Add anhydrous K₂CO₃ (2.0 eq) and reflux for 12 hours.
Causality: K₂CO₃ acts as a mild, heterogeneous base to scavenge the generated HBr. Using a mild base prevents the base-catalyzed racemization of the sensitive benzylic stereocenter.
Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of the secondary amine, 3-((R)-1-Phenylethylamino)propan-1-ol, is confirmed by a positive (pink/red) stain using Ninhydrin.
Step 2: Mitsunobu Thioesterification
Procedure: Cool a THF solution of the amino-alcohol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and thioacetic acid (AcSH, 1.5 eq) to 0 °C. Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 eq). Stir at room temperature for 4 hours.
Causality: The Mitsunobu reaction cleanly converts the primary alcohol to a thioacetate. Masking the sulfur as a thioacetate prevents premature oxidative dimerization (disulfide formation) during workup.
Validation: ¹H NMR of the purified intermediate must show a sharp singlet at ~2.3 ppm, corresponding to the newly introduced acetyl methyl group (-SCOCH₃).
Step 3: Deprotection to the Free Thiol
Procedure: Dissolve the thioacetate in anhydrous THF and cool to 0 °C. Slowly add LiAlH₄ (2.0 eq) and stir for 2 hours to reductively cleave the acetate group. Carefully quench with Fieser's method, filter the aluminum salts, and concentrate.
Causality: Reductive cleavage efficiently liberates the free thiol without requiring harsh acidic or basic reflux conditions that could degrade the molecule.
Validation: The presence of the free thiol is quantified using Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB). The stoichiometric reduction of DTNB by the free thiol releases the yellow TNB²⁻ dianion, which is measured spectrophotometrically at 412 nm[4]. The Ellman's assay provides a direct, highly sensitive measure for the number of available thiol groups with recovery rates exceeding 95%[5].
References
[2] Anderson, J. C. "The importance of nitrogen substituents in chiral amino thiol ligands for the asymmetric addition of diethylzinc to aromatic aldehydes." Chemical Communications. 2
[1] "Novel Peptoid Building Blocks: Synthesis of Functionalized Aromatic Helix-Inducing Submonomers." PMC. 1
[3] Wipf, P. et al. "Enantioselective Addition of Vinylzinc Reagents to Aldehydes Catalyzed by Modular Ligands Derived from Amino Acids." The Journal of Organic Chemistry. 3
[4] "Quantification of Thiols and Disulfides." PMC. 4
[5] "Ellman's and Aldrithiol Assay as Versatile and Complementary Tools for the Quantification of Thiol Groups and Ligands on Nanomaterials." Analytical Chemistry. 5
Spectroscopic Characterization of 3-(1-Phenylethylamino)propane-1-thiol: An NMR and FTIR Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 3-(1-Phenylethylamino)propane-1-thiol is a chiral molecule incorporating a secondary amine, a primary thiol, and a phe...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-(1-Phenylethylamino)propane-1-thiol is a chiral molecule incorporating a secondary amine, a primary thiol, and a phenyl group, making it a valuable building block in synthetic and medicinal chemistry. Unambiguous structural confirmation and purity assessment are critical for its application in research and drug development. This technical guide provides a comprehensive framework for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the theoretical underpinnings and practical considerations for data acquisition and interpretation, presenting predicted spectral data based on established principles of spectroscopy. This document serves as a predictive guide for scientists working with this compound or structurally similar molecules, outlining the causality behind experimental choices and establishing a self-validating protocol for analysis.
Introduction to Spectroscopic Analysis
In the rigorous landscape of pharmaceutical development and chemical research, the precise identification and characterization of molecular structures are paramount. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools that provide detailed information about a molecule's atomic connectivity and functional groups.
FTIR Spectroscopy probes the vibrational modes of molecular bonds. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, revealing the presence of functional groups. This makes it an excellent first-pass technique for identifying key structural motifs.[1][2]
NMR Spectroscopy provides a detailed map of the carbon and hydrogen framework of a molecule. It measures the magnetic properties of atomic nuclei, offering insights into the electronic environment, connectivity, and spatial relationships of atoms.[3]
This guide focuses on predicting and interpreting the NMR and FTIR spectra of 3-(1-Phenylethylamino)propane-1-thiol, providing a robust methodology for its structural elucidation.
Molecular Structure and Functional Group Analysis
To accurately predict the spectroscopic output, we must first dissect the molecular structure of 3-(1-Phenylethylamino)propane-1-thiol.
Caption: A standardized workflow for acquiring a high-quality FTIR spectrum.
Methodology:
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe the surface with a solvent-moistened swab (e.g., isopropanol) and allow it to dry completely.
Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and any instrumental artifacts, which will be subtracted from the sample spectrum.
Sample Application: Place a single drop of 3-(1-Phenylethylamino)propane-1-thiol directly onto the center of the ATR crystal.
Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices
NMR provides the most definitive information for structural elucidation.
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for nonpolar to moderately polar organic molecules. However, the acidic protons of the amine (N-H) and thiol (S-H) groups can undergo rapid chemical exchange, leading to broad signals or their disappearance. [4][5]Using an aprotic polar solvent like DMSO-d₆ can slow this exchange by forming hydrogen bonds, resulting in sharper, more easily identifiable N-H and S-H peaks.
[6]* D₂O Exchange: A definitive method to identify exchangeable protons (N-H, S-H, O-H) is to acquire a spectrum, add a drop of deuterium oxide (D₂O), shake the sample, and re-acquire the spectrum. The deuterium will exchange with the labile protons, causing their signals to disappear from the ¹H NMR spectrum. [4][7]This is a self-validating protocol for confirming these functional groups.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm. Predictions are based on the analysis of structurally similar fragments.
[8][4][9][10]
Table: Predicted ¹H and ¹³C NMR Data for 3-(1-Phenylethylamino)propane-1-thiol (in CDCl₃)
Atom Label (Fig. 1)
Proton (¹H) Data
Carbon (¹³C) Data
Rationale / Notes
a (S-H )
δ ≈ 1.3 - 1.6 ppm (1H, broad singlet or triplet)
-
Thiol proton. Often broad due to exchange; may couple to adjacent CH₂. Disappears on D₂O exchange. [8][11]
b (-CH₂-S)
δ ≈ 2.5 - 2.7 ppm (2H, multiplet)
δ ≈ 20 - 30 ppm
Methylene group adjacent to sulfur. Deshielded by the electronegative sulfur atom.
c (-CH₂-)
δ ≈ 1.7 - 1.9 ppm (2H, multiplet)
δ ≈ 30 - 40 ppm
Central methylene of the propyl chain.
d (N-CH₂-)
δ ≈ 2.6 - 2.8 ppm (2H, multiplet)
δ ≈ 45 - 55 ppm
Methylene group adjacent to nitrogen. Deshielded by the electronegative nitrogen atom.
e (N-H )
δ ≈ 1.5 - 2.5 ppm (1H, broad singlet)
-
Amine proton. Signal is often broad and its position is concentration and solvent dependent. Disappears on D₂O exchange. [4][6]
f (Ph-CH -N)
δ ≈ 3.8 - 4.0 ppm (1H, quartet)
δ ≈ 55 - 65 ppm
Chiral methine proton. Deshielded by both the phenyl ring and the nitrogen. Coupled to the adjacent methyl protons.
g (-CH₃)
δ ≈ 1.3 - 1.5 ppm (3H, doublet)
δ ≈ 20 - 25 ppm
Methyl group coupled to the methine proton.
h, l (ortho-H)
δ ≈ 7.2 - 7.4 ppm (2H, multiplet)
δ ≈ 127 - 129 ppm
Aromatic protons ortho to the substituent.
i, k (meta-H)
δ ≈ 7.2 - 7.4 ppm (2H, multiplet)
δ ≈ 128 - 130 ppm
Aromatic protons meta to the substituent.
j (para-H)
δ ≈ 7.2 - 7.4 ppm (1H, multiplet)
δ ≈ 126 - 128 ppm
Aromatic proton para to the substituent.
g (ipso-C)
-
δ ≈ 140 - 145 ppm
Quaternary aromatic carbon attached to the alkyl chain.
Experimental Protocol: NMR Spectroscopy
Methodology:
Sample Preparation: Dissolve ~5-10 mg of 3-(1-Phenylethylamino)propane-1-thiol in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of TMS as an internal standard if the solvent does not contain it.
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the sample temperature will be stabilized.
Shimming: Perform an automated or manual shimming process to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
¹H Spectrum Acquisition: Acquire the proton spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
¹³C Spectrum Acquisition: Acquire the carbon spectrum. This requires significantly more scans than the proton spectrum due to the low natural abundance of ¹³C. [3]Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
(Optional) D₂O Exchange: After initial ¹H acquisition, remove the tube, add 1-2 drops of D₂O, shake gently to mix, and re-acquire the ¹H spectrum to confirm the N-H and S-H signals.
Integrated Spectroscopic Analysis
Neither technique alone is sufficient for full structural confirmation. A cohesive analysis relies on the complementary nature of FTIR and NMR data.
Caption: Workflow showing the synergy between FTIR and NMR analysis.
The workflow is as follows:
FTIR Analysis: The initial FTIR spectrum confirms the presence of the key functional groups: the weak S-H stretch around 2550 cm⁻¹, the secondary N-H stretch around 3330 cm⁻¹, and the characteristic aromatic and aliphatic C-H and C=C bands.
NMR Analysis: The ¹H and ¹³C NMR spectra provide the detailed atomic map. The integration values in the ¹H spectrum confirm the proton count for each group, and the multiplicities (splitting patterns) reveal which protons are adjacent to one another, confirming the propyl chain connectivity. The chemical shifts confirm the electronic environment of each nucleus.
Cross-Validation: The presence of the N-H and S-H protons, suggested by FTIR, is definitively confirmed by their broad, exchangeable nature in the ¹H NMR spectrum and their disappearance upon D₂O addition. The phenyl and alkyl groups identified by FTIR are precisely mapped by the chemical shifts and coupling patterns in the NMR spectra. This integrated approach provides an unambiguous and self-validating confirmation of the target structure.
Conclusion
The structural characterization of 3-(1-Phenylethylamino)propane-1-thiol is reliably achieved through the synergistic application of FTIR and NMR spectroscopy. FTIR provides rapid confirmation of essential functional groups (amine, thiol, aromatic ring), while ¹H and ¹³C NMR deliver a detailed blueprint of the atomic framework and connectivity. The predictive and procedural framework outlined in this guide, including the rationale for experimental choices like solvent selection and D₂O exchange, equips researchers with a robust methodology for the unambiguous identification and quality assessment of this and related molecules, ensuring high confidence in downstream applications.
References
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved March 24, 2026, from [Link]
24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]
Bellamy, L. J., & Williams, R. L. (1957). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the Chemical Society (Resumed). Retrieved March 24, 2026, from [Link]
24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved March 24, 2026, from [Link]
Krueger, P. J., & Jan, J. (1970). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. Retrieved March 24, 2026, from [Link]
10.10: Spectroscopy of Ethers. (2023, August 9). Chemistry LibreTexts. Retrieved March 24, 2026, from [Link]
Seco, J. M., Quinoa, E., & Riguera, R. (2007). Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Organic Letters. Retrieved March 24, 2026, from [Link]
Tables For Organic Structure Analysis. (n.d.). University of Colorado Boulder. Retrieved March 24, 2026, from [Link]
George, B., & McIntyre, P. (2009). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved March 24, 2026, from [Link]
Figure 2. Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of.... (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Thiol. (n.d.). Wikipedia. Retrieved March 24, 2026, from [Link]
Hasan, M., Bethell, D., & Brust, M. (2002). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Journal of the American Chemical Society. Retrieved March 24, 2026, from [Link]
Bundakova, E., et al. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved March 24, 2026, from [Link]
Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved March 24, 2026, from [Link]
Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
Knauber, T., et al. (2017). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry. Retrieved March 24, 2026, from [Link]
Amine protons on NMR. (2023, November 24). Reddit. Retrieved March 24, 2026, from [Link]
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015, July 28). ResearchGate. Retrieved March 24, 2026, from [Link]
Bîcu, E., et al. (n.d.). NOVEL PHENOLIC 1-ARYL-3-ARYLAMINO-1- PROPANONES: SYNTHESIS AND CHARACTERIZATION*. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi. Retrieved March 24, 2026, from [Link]
N-(1-phenylethyl)-3-hexanamine. (n.d.). SpectraBase. Retrieved March 24, 2026, from [Link]
3-Phenylpropane-1-thiol. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]
Khan, K. M., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. Retrieved March 24, 2026, from [Link]
Wawer, I., & Pisklak, M. (2011). A complete 1H and 13C NMR data assignment for 3-phenylmethylene-1H,3H-naphtho-[1,8-c,d]-pyran-1-one. Magnetic Resonance in Chemistry. Retrieved March 24, 2026, from [Link]
Pisklak, M., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved March 24, 2026, from [Link]
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 24, 2026, from [Link]
Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved March 24, 2026, from [Link]
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. Retrieved March 24, 2026, from [Link]
Physicochemical Profiling and Thermodynamic Solubility of 3-(1-Phenylethylamino)propane-1-thiol: A Technical Guide for Advanced Ligand Design
Executive Summary In the landscape of modern drug development and asymmetric catalysis, bifunctional chiral molecules serve as critical building blocks. 3-(1-Phenylethylamino)propane-1-thiol is a highly specialized, vers...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and asymmetric catalysis, bifunctional chiral molecules serve as critical building blocks. 3-(1-Phenylethylamino)propane-1-thiol is a highly specialized, versatile aminothiol. Featuring a chiral 1-phenylethylamine moiety coupled to a flexible propyl linker terminating in a reactive thiol, this compound acts as a potent bidentate (N,S) ligand for transition-metal catalysis and a robust chiral surface-anchoring agent for gold nanoparticles (AuNPs).
As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous analysis of its physicochemical properties, ionization behavior, and solubility profile. Furthermore, this guide establishes a self-validating, step-by-step methodology for determining its thermodynamic solubility, ensuring high-fidelity data for downstream formulation and synthetic applications.
Structural and Physicochemical Properties
The utility of 3-(1-Phenylethylamino)propane-1-thiol stems from its dual functionality. The secondary amine provides a site for hydrogen bonding and steric direction (dictated by the adjacent chiral phenyl ring), while the terminal thiol offers high nucleophilicity and soft-ligand coordination capabilities[1].
Unlike shorter aminothiols (e.g., cysteamine), the three-carbon propyl chain in this molecule significantly reduces the inductive electron-withdrawing effect of the protonated amine on the thiol group. Consequently, the pKa values of both functional groups are shifted, altering the molecule's behavior in aqueous media compared to standard endogenous aminothiols[2].
Table 1: Predicted Physicochemical Parameters
Parameter
Value / Description
Analytical Significance
Molecular Formula
C11H17NS
Determines mass spectrometric transitions.
Molecular Weight
195.32 g/mol
Low molecular weight favors high ligand density on surfaces.
LogP (Octanol/Water)
~2.8 (Neutral state)
Indicates moderate lipophilicity; requires co-solvents for high-concentration aqueous assays.
pKa1 (Thiol -SH)
~9.8 - 10.2
Deprotonation is required for strong metal coordination or AuNP anchoring.
pKa2 (Amine -NH-)
~9.5 - 10.0
Dictates the cationic state at physiological pH (7.4), enhancing aqueous solubility.
Chiral Center
Benzyl carbon (R/S configurations)
Enables enantioselective discrimination in asymmetric synthesis[1].
Ionization Pathway and pH-Dependent Behavior
Understanding the ionization states of 3-(1-Phenylethylamino)propane-1-thiol is critical because its solubility and reactivity are entirely pH-dependent. At physiological pH (7.4), the secondary amine is predominantly protonated (cationic), which maximizes aqueous solubility. As the pH increases above 9.5, the molecule transitions through a neutral/zwitterionic state before becoming fully anionic at highly alkaline pH levels.
Fig 1. pH-dependent ionization pathway of 3-(1-Phenylethylamino)propane-1-thiol.
Thermodynamic Solubility Profile
In drug discovery and catalyst design, kinetic solubility (often measured via DMSO dilution) can lead to supersaturation artifacts. To obtain true equilibrium data, the Shake-Flask Method is the gold standard[3]. This method relies on the phase solubility technique, ensuring that the solid compound is in absolute thermodynamic equilibrium with the solvent[4].
Protocol: Shake-Flask Method for Thermodynamic Solubility
Causality Note: We utilize a 48-hour equilibration period at a strictly controlled temperature (25.0 ± 0.1 °C) to prevent the kinetic trapping of amorphous aggregates. Filtration is preferred over centrifugation to completely exclude sub-micron particulate matter from the UV/LC-MS analysis[3].
Step-by-Step Methodology:
Preparation of Solid: Accurately weigh an excess amount of 3-(1-Phenylethylamino)propane-1-thiol (~50 mg) into a 2 mL amber glass vial. Amber glass is used to prevent potential UV-induced degradation of the thiol.
Buffer Addition: Add 1.0 mL of the desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Ensure the volume is exact, though the shake-flask method relies on saturation rather than exact volume ratios[4].
Equilibration: Seal the vial with a PTFE-lined cap. Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 300 RPM for 48 hours.
Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours to let large particulates settle. Draw 0.5 mL of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for membrane adsorption.
Dilution & Quantification: Dilute the filtered supernatant 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to ensure the concentration falls within the linear dynamic range of the detector.
Analysis: Quantify the concentration using LC-MS/MS or HPLC-UV against a pre-established calibration curve (prepared in the same solvent matrix).
Fig 2. Workflow of the Shake-Flask Method for determining thermodynamic solubility.
Field-Proven Insights & Applications
The unique physicochemical profile of 3-(1-Phenylethylamino)propane-1-thiol makes it highly valuable in two primary domains:
Asymmetric Metal Catalysis: The molecule acts as a chiral bidentate ligand. The nitrogen and sulfur atoms coordinate to transition metals (such as Ruthenium or Rhodium), forming a stable metallacycle. The steric bulk of the 1-phenylethyl group creates a chiral pocket that dictates the stereochemical outcome of reactions like asymmetric hydrogenation or diethylzinc additions to aldehydes[1].
Surface Functionalization: The terminal thiol group has a high affinity for noble metals. By exploiting the solubility of the cationic state at pH 7.4, researchers can easily functionalize gold nanoparticles in aqueous media. The resulting chiral AuNPs can be utilized for enantioselective sensing or targeted drug delivery systems.
References
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter
Source: Dissolution Technologies
URL:[Link]
Challenges for cysteamine stabilization, quantification, and biological effects improvement
Source: NIH / PMC
URL:[Link]
Comprehensive Toxicity and Laboratory Safety Profile of 3-(1-Phenylethylamino)propane-1-thiol
Executive Summary As drug development increasingly relies on complex, bifunctional intermediates, compounds like 3-(1-Phenylethylamino)propane-1-thiol (a chiral secondary amine tethered to an aliphatic thiol) present uni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As drug development increasingly relies on complex, bifunctional intermediates, compounds like 3-(1-Phenylethylamino)propane-1-thiol (a chiral secondary amine tethered to an aliphatic thiol) present unique laboratory handling challenges. This whitepaper provides an in-depth technical analysis of the structural toxicology, hazard profiling, and self-validating safety protocols required for handling this class of aminothiols. By deconstructing the molecule into its reactive pharmacophores—the 1-phenylethylamine moiety and the propanethiol chain—we can predict its toxicological behavior and engineer robust, causality-driven laboratory workflows.
The toxicity of 3-(1-Phenylethylamino)propane-1-thiol is not merely the sum of its parts; it is a synergistic profile driven by the nucleophilicity of the thiol and the basicity/reactivity of the secondary amine.
The 1-Phenylethylamine Pharmacophore
The 1-phenylethylamine substructure is a well-documented corrosive agent. Analogous primary amines, such as DL-1-Phenylethylamine, are classified under GHS as Category 4 for acute oral toxicity and Category 3 for acute dermal toxicity[1]. In laboratory settings, these compounds cause severe skin burns and serious eye damage (Sub-category 1B)[1]. The lipophilic nature of the phenyl ring enhances dermal penetration, allowing the corrosive amine to rapidly compromise the stratum corneum, leading to deep tissue necrosis and systemic absorption[2].
The Propanethiol Moiety
Aliphatic thiols, such as 3-amino-1-propanethiol, are notorious for their intense, offensive odors (detectable at parts-per-billion levels) and their ability to cause severe respiratory and mucous membrane irritation[3]. Beyond sensory hazards, aminoalkanethiols exhibit pH-dependent cellular toxicity; their toxicity increases linearly with elevated pH, as the formation of the highly reactive thiolate anion (S⁻) promotes oxidative stress and aberrant disulfide cross-linking with cellular proteins[4].
Nitrosamine Formation Risk (Secondary Amine)
A critical, often overlooked hazard of secondary amines is their propensity to form highly mutagenic nitrosamines when exposed to nitrosating agents (e.g., nitrites under acidic conditions)[5]. In the presence of ambient nitrogen oxides (NOx) or specific synthetic reagents, the secondary amine of 3-(1-Phenylethylamino)propane-1-thiol can undergo nitrosation. This necessitates strict environmental controls to prevent the generation of carcinogenic byproducts during routine synthesis or waste storage[5].
Mechanistic pathways of toxicity for secondary amine and thiol moieties.
Quantitative Toxicity & Hazard Profiling
Because specific in vivo data for the exact bifunctional molecule is limited, we must extrapolate safety parameters from its highly characterized structural analogs. The following table synthesizes the quantitative data and GHS classifications to establish a baseline for laboratory risk assessments.
Moiety / Analog
GHS Hazard Statements
Extrapolated Toxicity Indicators
Primary Target Organs
1-Phenylethylamine
H302 (Harmful if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns)[1]
Acute dermal toxicity; Moderately toxic via ingestion[1]
Toxicity increases at rate of 10.3 mg/kg per pH unit (in vivo models)[4]
Respiratory Tract, Skin
3-(1-Phenylethylamino)propane-1-thiol
H302, H311, H314, H318, H335 (Projected)
High dermal penetration risk; pH-dependent cytotoxicity
Skin, Eyes, Respiratory, Hepatic
Laboratory Safety Systems & Causality-Driven Protocols
To ensure scientific integrity and personnel safety, laboratory workflows must be designed around the chemical causality of the hazards. Standard operating procedures (SOPs) cannot rely on passive compliance; they must be engineered as self-validating systems.
Environmental Controls and PPE Permeation Dynamics
Ventilation: Due to the high volatility and extremely low odor threshold of the propanethiol moiety, all manipulations must occur in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
PPE Selection: Standard nitrile gloves offer insufficient breakthrough times for lipophilic amines. Butyl rubber or laminate gloves (e.g., Silver Shield) are mandatory. The causality here is simple: the non-polar phenyl ring acts as a permeation enhancer, dragging the corrosive amine through standard nitrile matrices.
Self-Validating Decontamination Methodology
When dealing with bifunctional aminothiols, a spill or waste stream cannot simply be wiped up. The thiol must be irreversibly oxidized to prevent odor and toxicity, and the amine must be neutralized. We utilize Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) as a self-validating step to prove the thiol has been successfully destroyed.
Step-by-Step Decontamination Protocol
Containment: Isolate the spill area. Ensure the fume hood sash is lowered to operational levels.
Oxidative Quenching (Thiol Destruction): Flood the contaminated area or waste flask with a 5% Sodium Hypochlorite (NaOCl) solution. Causality: The hypochlorite oxidizes the reactive, malodorous thiol (-SH) into a highly water-soluble, non-volatile, and relatively non-toxic sulfonic acid (-SO3H).
Amine Neutralization: After 30 minutes of oxidation, carefully add 1M Hydrochloric Acid (HCl) to adjust the pH to ~5-6. Causality: This converts the free secondary amine into its corresponding hydrochloride salt, drastically reducing its volatility and dermal permeability.
Validation (The Self-Validating Step): Swab the area and immerse the swab in a dilute solution of Ellman's reagent (DTNB) buffered at pH 8.0.
Mechanism: If unreacted thiols remain, they will cleave the disulfide bond of DTNB, releasing the 2-nitro-5-thiobenzoate (TNB⁻) anion, which turns the solution a brilliant, quantifiable yellow (λmax = 412 nm).
Validation: A colorless result mathematically validates the complete destruction of the thiol hazard.
Disposal: Collect the neutralized, oxidized aqueous waste for standard hazardous chemical disposal.
Step-by-step laboratory decontamination workflow for aminothiols.
References
Protection against X-irradiation Employing Cysteamine Derivatives in Tissue Culture and in Mice. Taylor & Francis. Available at:[Link]
1-Propanethiol, 3-amino- | C3H9NS | CID 97436. PubChem. Available at:[Link]
Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods. American Pharmaceutical Review. Available at: [Link]
Protocol for Synthesizing 3-(1-Phenylethylamino)propane-1-thiol Transition Metal Complexes
Executive Summary & Mechanistic Rationale The design and synthesis of transition metal complexes utilizing mixed-donor ligands is a cornerstone of modern catalytic and bioinorganic chemistry. Aminothiols, acting as N,S-b...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The design and synthesis of transition metal complexes utilizing mixed-donor ligands is a cornerstone of modern catalytic and bioinorganic chemistry. Aminothiols, acting as N,S-bidentate ligands, are highly privileged scaffolds. The juxtaposition of a "hard" nitrogen donor and a "soft" sulfur donor allows for robust, tunable chelation to late transition metals such as Palladium(II), Platinum(II), and Ruthenium(II).
This guide details the synthesis of 3-(1-phenylethylamino)propane-1-thiol and its subsequent coordination to a Palladium(II) center. The selection of this specific ligand architecture is driven by two structural imperatives:
The Propanethiol Backbone: Unlike ethanethiol derivatives that form rigid 5-membered rings, the propanethiol backbone forms a thermodynamically stable 6-membered metallacycle. This expanded bite angle relieves ring strain and alters the electronic environment of the metal center, which is critical for dictating catalytic reactivity .
The Chiral 1-Phenylethylamine Moiety: The bulky, chiral 1-phenylethyl group imposes strict steric constraints around the coordination sphere. During the formation of a bis-chelate square-planar complex, this steric bulk strongly drives the stereoselective formation of the trans-isomer to minimize ligand-ligand repulsion.
Causality in Experimental Design
The ligand is synthesized via an
SN2
nucleophilic substitution. To prevent the primary amine from undergoing double alkylation (forming an unwanted tertiary amine), the reaction utilizes a stoichiometric excess of the amine and is conducted at a controlled temperature. Potassium carbonate (
K2CO3
) is employed as a heterogeneous acid scavenger to neutralize the
HCl
byproduct, thereby maintaining the amine in its active, nucleophilic state. Because thiols are highly susceptible to oxidative dimerization into disulfides, the entire workflow must be executed under a strict inert argon atmosphere.
During metalation, Palladium(II) is utilized as a classic
d8
template. The addition of a mild base (Sodium Acetate) selectively deprotonates the thiol (
pKa≈10.5
), triggering the rapid displacement of chloride ligands from the
K2[PdCl4]
precursor to yield the neutral
[Pd(L)2]
complex .
Experimental Workflow
Workflow for synthesizing 3-(1-phenylethylamino)propane-1-thiol metal complexes.
Step-by-Step Methodologies
Phase 1: Synthesis of 3-(1-Phenylethylamino)propane-1-thiol
This phase establishes the N,S-bidentate ligand framework.
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes to displace oxygen and prevent subsequent disulfide formation.
Reagent Loading: Add 12.0 mmol of (S)-1-phenylethylamine to 50 mL of anhydrous acetonitrile (
MeCN
).
Base Addition: Introduce 20.0 mmol of anhydrous
K2CO3
. The heterogeneous nature of
K2CO3
in
MeCN
allows for easy removal post-reaction while effectively scavenging protons.
Alkylation: Cool the mixture to 0 °C using an ice bath. Slowly add 10.0 mmol of 3-chloro-1-propanethiol dropwise over 10 minutes. Causality: The dropwise addition at low temperature controls the exothermic
SN2
reaction and minimizes the local concentration of the electrophile, suppressing tertiary amine formation.
Reflux: Remove the ice bath and heat the reaction to 80 °C (reflux) for 12 hours under continuous Argon flow.
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the
K2CO3
and
KCl
salts. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude oil via flash column chromatography on silica gel using a Dichloromethane/Methanol gradient (95:5) to isolate the pure secondary aminothiol.
Validation Checkpoint 1: Analyze the product via FT-IR. The presence of a weak but distinct
ν(S−H)
stretching band at ~2550 cm⁻¹ and a
ν(N−H)
band at ~3300 cm⁻¹ confirms the integrity of the functional groups.
Phase 2: Synthesis of Bis[3-(1-phenylethylamino)propane-1-thiolato]palladium(II)
This phase coordinates the ligand to the transition metal center, forming the metallacycle.
Ligand Preparation: Dissolve 2.1 mmol of the synthesized 3-(1-phenylethylamino)propane-1-thiol in 15 mL of degassed Methanol.
Deprotonation: Add 2.2 mmol of Sodium Acetate (
NaOAc
) to the solution and stir for 10 minutes. Causality:
NaOAc
is a mild base that selectively deprotonates the thiol without causing side reactions, generating the highly nucleophilic thiolate anion required for rapid metal coordination .
Metal Addition: Dissolve 1.0 mmol of Potassium Tetrachloropalladate (
K2[PdCl4]
) in 5 mL of deionized, degassed water. Add this dark red solution dropwise to the methanolic ligand solution at room temperature.
Complexation: Stir the mixture vigorously for 4 hours. As the chloride ligands are displaced by the N,S-chelators, a yellow/orange precipitate of the neutral
[Pd(L)2]
complex will crash out of the polar solvent mixture.
Isolation: Collect the precipitate via vacuum filtration. Wash the solid sequentially with cold water (2 × 10 mL) to remove
KCl
and
NaOAc
, followed by cold methanol (1 × 5 mL) to remove any unreacted ligand. Dry the complex under high vacuum for 24 hours.
Validation Checkpoint 2: Analyze the complex via FT-IR and
1H
-NMR. The complete disappearance of the
ν(S−H)
band at 2550 cm⁻¹ in the IR spectrum, coupled with the loss of the thiol proton signal (~1.5 ppm) in the NMR spectrum, self-validates successful thiolate coordination.
Quantitative Data & Characterization Summary
The following table summarizes the stoichiometric parameters, reaction conditions, and key self-validating analytical markers for both phases of the protocol.
Transition metal amino acid complexes
Source: Wikipedia
URL:[Link]
Synthesizing Palladium-Unnatural Amino Acid Complexes: Structural Analysis and Potential for Anti-Cancer Biological Activity
Source: Digital Showcase @ University of Lynchburg
URL:[Link]
A 2,2′-Bipyridine Dipalladium(II) Coordination System That Shows Three Different Coordination Modes of 3-Aminopropanethiol on Deprotonation
Source: Chemistry Letters (Oxford Academic)
URL:[Link]
Application
Application of 3-(1-Phenylethylamino)propane-1-thiol in self-assembled monolayers (SAMs)
Application Note: Assembly and Validation of 3-(1-Phenylethylamino)propane-1-thiol Self-Assembled Monolayers (SAMs) for Chiral Interfaces Mechanistic Rationale & Molecular Architecture In modern drug development, the abi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Assembly and Validation of 3-(1-Phenylethylamino)propane-1-thiol Self-Assembled Monolayers (SAMs) for Chiral Interfaces
Mechanistic Rationale & Molecular Architecture
In modern drug development, the ability to discriminate between enantiomers at the solid-liquid interface is critical for chiral biosensing, enantioselective crystallization, and pharmacokinetic profiling. 3-(1-Phenylethylamino)propane-1-thiol is a highly specialized, bifunctional chiral selector designed specifically for functionalizing noble metal surfaces.
As a Senior Application Scientist, I approach the deployment of this molecule not just as a coating, but as the construction of a highly ordered, thermodynamic system. The molecule’s architecture is deliberately tripartite:
The Anchoring Group (Thiol, -SH): Drives the spontaneous chemisorption onto Au(111) surfaces, forming a robust semi-covalent Au-S bond (~45 kcal/mol).
The Aliphatic Spacer (Propyl chain): A short three-carbon linker that provides sufficient conformational flexibility for the bulky headgroup to orient itself, while being short enough to facilitate rapid electron transfer if used in electrochemical impedance spectroscopy (EIS).
The Chiral Headgroup (1-Phenylethylamino): The active recognition site. It features a stereocenter adjacent to a secondary amine and a phenyl ring. This topology enables the classic "three-point interaction" model (hydrogen bonding,
π−π
stacking, and steric hindrance) required for high-fidelity chiral discrimination of Active Pharmaceutical Ingredients (APIs). Research demonstrates that such chiral SAMs on gold constitute chemically and structurally well-defined model substrates for studying biomolecular adsorption and cellular interactions[1].
Thermodynamic Assembly Protocol
This protocol is designed as a self-validating system . Every step includes causality and internal quality control (QC) checks to ensure the resulting monolayer is pristine, densely packed, and free of physisorbed multilayers.
Phase I: Substrate Preparation (The Foundation)
The quality of a SAM is entirely dependent on the underlying gold topography and cleanliness. Adventitious carbon will block thiol chemisorption, leading to pinhole defects.
Solvent Sonication: Sonicate the Au(111) substrates sequentially in HPLC-grade acetone, absolute ethanol, and Milli-Q water (18.2 MΩ·cm) for 5 minutes each. Causality: Removes macroscopic organic particulates and salts.
Oxidative Cleaning (Piranha Treatment): Submerge substrates in a freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄ to 30% H₂O₂) for 10 minutes at room temperature.
Safety Critical: Piranha is highly corrosive and explosive upon contact with heavy organics. Handle exclusively in a fume hood with appropriate PPE.
Causality: Oxidizes all remaining organic contaminants, leaving a highly reactive, hydrophilic gold oxide surface.
Reduction & Rinsing: Rinse copiously with Milli-Q water, then absolute ethanol. The substrate must be used immediately in Phase II to prevent re-contamination.
QC Check: A drop of water on the cleaned gold should spread completely (Contact Angle < 10°). If the water beads up, the clean has failed; repeat Step 2.
Phase II: SAM Assembly (Kinetics and Thermodynamics)
Solution Preparation: Prepare a 1.0 mM solution of 3-(1-Phenylethylamino)propane-1-thiol in degassed absolute ethanol.
Causality: Dissolved oxygen in the solvent can oxidize the free thiols into disulfides or sulfonates. Degassing (via argon sparging for 15 mins) prevents this. The 1.0 mM concentration provides the optimal thermodynamic gradient; higher concentrations (>5 mM) induce unwanted
π−π
stacking between free molecules and the SAM, causing physisorbed multilayers.
Incubation: Immerse the freshly cleaned gold substrates into the thiol solution. Seal the vessel, backfill with Argon, and incubate in the dark at room temperature for 18–24 hours.
Causality: SAM formation occurs in two regimes. The initial chemisorption of the sulfur headgroup takes minutes. However, the lateral reorganization—where the propyl chains and bulky chiral headgroups shift to minimize steric strain and maximize van der Waals packing—requires hours. Dark conditions prevent UV-catalyzed photo-oxidation of the thiolate bonds.
Phase III: Post-Assembly Washing and Curing
Sequential Rinsing: Remove the substrates and rinse aggressively with absolute ethanol, followed by a 1-minute sonication in clean ethanol.
Causality: Sonication provides the mechanical energy required to dislodge any weakly bound, physisorbed molecules trapped in the chiral canopy, ensuring only the chemisorbed monolayer remains.
Drying: Blow dry with a gentle stream of high-purity Nitrogen (N₂). Store in a vacuum desiccator until characterization.
Workflow & Logical Relationships
Workflow of 3-(1-Phenylethylamino)propane-1-thiol SAM assembly and chiral interface validation.
Quantitative Validation Metrics
Before deploying the functionalized surface for binding affinity estimations—a crucial step in pharmaceutical chemical evaluation[2]—the SAM must be analytically validated. Table 1 summarizes the expected quantitative data for a successfully assembled 3-(1-Phenylethylamino)propane-1-thiol monolayer.
Table 1: Analytical Validation Matrix for Chiral SAMs
Characterization Technique
Parameter Measured
Expected Signature / Value
Causality / Diagnostic Significance
Spectroscopic Ellipsometry
Film Thickness
~1.1 nm – 1.4 nm
Confirms monolayer formation. Values >2.0 nm indicate failure to remove physisorbed multilayers during Phase III.
Water Contact Angle (WCA)
Surface Wettability
68° – 76°
Reflects the moderate hydrophobicity of the phenyl ring balanced by the polar secondary amine. WCA <60° indicates pinhole defects (exposed hydrophilic gold).
X-ray Photoelectron Spectroscopy (XPS)
S 2p Binding Energy
Doublet at 162.0 eV (S 2p
3/2
) & 163.2 eV (S 2p
1/2
)
Validates true chemisorption (thiolate formation). A peak at ~168 eV indicates catastrophic oxidation to sulfonate.
XPS
N 1s Binding Energy
~399.5 eV
Confirms the presence of the intact secondary amine in the chiral headgroup.
PM-IRRAS
Molecular Orientation
Distinct N-H (~3300 cm⁻¹) and aromatic C-H stretches
Validates the conformational order and presence of the stereocenter at the solid-vacuum interface.
Applications in Drug Development
Once validated, the enantiopure (R)- or (S)- SAM serves as a powerful platform for drug development professionals:
Surface Plasmon Resonance (SPR) Chiral Screening: By flowing racemic mixtures of candidate drugs over the SAM, researchers can measure differential binding kinetics. The stereospecific steric hindrance and hydrogen-bonding networks will cause the matching enantiomer to exhibit a distinct
KD
(dissociation constant) compared to its mirror image.
Enantioselective Crystallization: The SAM can act as a chiral template. When submerged in a supersaturated racemic solution of an API, the chiral surface lowers the nucleation activation energy exclusively for one enantiomer, driving the resolution of chiral drugs at an industrial scale.
Application Notes and Protocols for Bioconjugation Utilizing Aminothiol-Based Linker Strategies
A Note on the Specific Topic of 3-(1-Phenylethylamino)propane-1-thiol: Dear Researcher, your interest in bioconjugation methods utilizing 3-(1-Phenylethylamino)propane-1-thiol linkers is noted. A comprehensive search of...
Author: BenchChem Technical Support Team. Date: April 2026
A Note on the Specific Topic of 3-(1-Phenylethylamino)propane-1-thiol:
Dear Researcher, your interest in bioconjugation methods utilizing 3-(1-Phenylethylamino)propane-1-thiol linkers is noted. A comprehensive search of the current scientific literature and patent databases did not yield specific, established protocols or application notes for this particular molecule in the context of bioconjugation. This suggests that it may be a novel or not widely utilized linker in this field.
However, the structure of 3-(1-Phenylethylamino)propane-1-thiol, which contains both a secondary amine and a primary thiol, is characteristic of a class of molecules that hold significant potential in advanced bioconjugation strategies, particularly in the design of cleavable linkers for antibody-drug conjugates (ADCs). The presence of the amino group in proximity to the thiol conjugation site can be exploited to create linkers that are stable in systemic circulation but are triggered to release a payload under specific physiological conditions, such as the acidic environment of endosomes and lysosomes.
Therefore, this guide has been structured to provide a detailed overview of the principles and applications of aminothiol-based linkers in the broader context of pH-sensitive, cleavable systems. We will explore the underlying chemical mechanisms, provide detailed protocols for their application in bioconjugation, and discuss the critical considerations for designing and validating such systems.
Introduction: The Role of Cleavable Linkers in Targeted Therapies
The efficacy of targeted therapies, such as antibody-drug conjugates (ADCs), is critically dependent on the linker that connects the targeting moiety (the antibody) to the therapeutic payload. An ideal linker must be sufficiently stable in the bloodstream to prevent premature release of the payload, which could lead to off-target toxicity.[1][2] At the same time, it must be designed to cleave and release the active drug upon reaching the target cell.[][4][5]
Cleavable linkers are designed to exploit the unique physiological conditions of the target microenvironment, such as differences in pH, redox potential, or enzyme concentrations.[1][2] Acid-cleavable linkers, which are the focus of this guide, are particularly advantageous as they can be engineered to be stable at the physiological pH of blood (pH 7.4) but to hydrolyze rapidly in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][][7][8]
The Role of Aminothiol Moieties in pH-Sensitive Linkers
The secondary amine in the 3-(1-Phenylethylamino)propane-1-thiol structure is a key feature that suggests its potential use in a pH-sensitive cleavable linker. In such a system, the thiol group would serve as the attachment point to a biomolecule (e.g., an antibody) through a thiol-reactive group (e.g., a maleimide), while the amino group could facilitate the cleavage of a nearby labile bond under acidic conditions.
One such example is the formation of a thiomaleamic acid linker. The reaction of a thiol with a maleimide results in a stable thioether bond. However, the resulting succinimide ring can be hydrolyzed. In the presence of a nearby amino group, the hydrolysis of the succinimide ring to a thiomaleamic acid can be modulated. More importantly, certain linker designs can incorporate acid-labile bonds, where the protonation of a nearby amine at low pH can catalyze the cleavage reaction, leading to the release of the payload.[9]
This section will delve into the mechanistic principles of a hypothetical pH-sensitive linker that incorporates an aminothiol moiety.
Mechanism of Action: A Hypothetical pH-Sensitive Aminothiol Linker
Let us consider a hypothetical linker system where a payload is attached to an aminothiol linker, which is then conjugated to an antibody via a maleimide group. The linker is designed with an acid-labile bond, for instance, an acetal or a hydrazone, positioned in proximity to the amino group.[][7]
Systemic Circulation (pH 7.4): At physiological pH, the secondary amine of the linker is predominantly in its neutral, unprotonated state. In this form, it does not significantly influence the stability of the acid-labile bond, and the linker remains intact, ensuring the payload is securely attached to the antibody.
Internalization and Endosomal Trafficking (pH 5.0-6.5): Upon binding to its target antigen on a cancer cell, the ADC is internalized via endocytosis. As the endosome matures and acidifies, the pH drops. This acidic environment leads to the protonation of the secondary amine in the linker.
Acid-Catalyzed Cleavage and Payload Release: The protonated amine can then act as an intramolecular catalyst, accelerating the hydrolysis of the adjacent acid-labile bond. This leads to the cleavage of the linker and the release of the payload specifically within the target cell.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments involved in the conjugation of a hypothetical aminothiol-containing, pH-sensitive linker to an antibody.
Protocol 1: Preparation of the Antibody for Conjugation
For site-specific conjugation to cysteine residues, the interchain disulfide bonds of the antibody need to be partially or fully reduced.
Materials:
Antibody solution (e.g., Trastuzumab) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
Add a 10-fold molar excess of TCEP to the antibody solution.
Incubate the reaction mixture for 1-2 hours at 37°C.
Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with conjugation buffer. This step is crucial to prevent the reducing agent from reacting with the thiol-reactive linker.
Protocol 2: Conjugation of the Aminothiol Linker to the Antibody
This protocol describes the conjugation of a maleimide-activated, aminothiol-containing linker-payload to the reduced antibody.
Materials:
Reduced antibody from Protocol 1.
Maleimide-activated aminothiol linker-payload dissolved in a water-miscible organic solvent (e.g., DMSO) at a concentration of 10 mM.
Conjugation buffer (as in Protocol 1).
Quenching solution: N-acetylcysteine or L-cysteine at 100 mM in conjugation buffer.
Procedure:
To the solution of the reduced antibody, add the maleimide-activated aminothiol linker-payload solution dropwise while gently stirring. A 5- to 20-fold molar excess of the linker-payload per mole of antibody is a typical starting point.
Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% (v/v) to avoid antibody denaturation.
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a light-sensitive payload.
To stop the reaction and cap any unreacted thiols, add a 10-fold molar excess of the quenching solution over the linker-payload and incubate for 30 minutes at room temperature.
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate (ADC)
This protocol describes the purification of the ADC to remove unreacted linker-payload and other small molecules, followed by characterization to determine the drug-to-antibody ratio (DAR).
Materials:
Crude ADC solution from Protocol 2.
Purification system: Size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Characterization instruments: UV-Vis spectrophotometer, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
Procedure:
Purification:
Purify the crude ADC using SEC or TFF to remove unreacted linker-payload and quenching agent.
Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS, pH 7.4).
Characterization:
Concentration and DAR Determination: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the payload. Calculate the antibody and payload concentrations and the drug-to-antibody ratio (DAR).
Purity and Aggregation Analysis: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.
Homogeneity Assessment: Use HIC to assess the homogeneity of the ADC population.
Confirmation of Conjugation: Confirm the successful conjugation and determine the molecular weight of the ADC using Mass Spectrometry.
Data Presentation
Table 1: Recommended Buffer Conditions for Antibody Conjugation
Buffer Component
Concentration
pH
Purpose
Phosphate Buffer
50-100 mM
6.5-7.5
Maintains pH for optimal thiol-maleimide reaction.
NaCl
50-150 mM
-
Reduces non-specific binding.
EDTA
1-5 mM
-
Chelates divalent metal ions that can catalyze thiol oxidation.
Visualization of Workflows and Mechanisms
Below are diagrams created using Graphviz to illustrate the experimental workflow and the proposed mechanism of action for a pH-sensitive aminothiol linker.
Caption: Experimental workflow for the preparation of an ADC using an aminothiol linker.
Caption: Proposed mechanism of pH-sensitive cleavage for an aminothiol-containing linker.
References
B. B. (2013). Acid-cleavable thiomaleamic acid linker for homogeneous antibody–drug conjugation. Chemical Communications, 49(34), 3491. [Link]
Okeley, N. M., & Senter, P. D. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics, 14(2), 396. [Link]
Koniev, O., & Wagner, A. (2015). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 58(23), 9109–9127. [Link]
RCS Research Chemistry Services. (2025). The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations. Retrieved from [Link]
Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]
SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates? Retrieved from [Link]
Bar-Zion, T., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity.
S. R. V. (2006). A cleavable amino-thiol linker for reversible linking of amines to DNA. The Journal of Organic Chemistry, 71(25), 9469–9472. [Link]
ResearchGate. (n.d.). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Retrieved from [Link]
St. Amant, A. H., & Van Veller, B. (2024). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Bioconjugate Chemistry. [Link]
Z. J. G., & D. R. L. (2015). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 26(11), 2235–2250. [Link]
S. R. V. (2006). A Cleavable Amino−Thiol Linker for Reversible Linking of Amines to DNA. The Journal of Organic Chemistry, 71(25), 9469–9472. [Link]
Bio-Synthesis Inc. (n.d.). Cleavable & Non-Cleavable Linkers for Oligonucleotides. Retrieved from [Link]
Johnson, D. A. (2013). Production of conjugates. U.S. Patent No. 8,492,129 B2. Washington, DC: U.S.
D. A. J. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Biomedicines, 11(11), 3080. [Link]
K. K. C., & K. J. H. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS PharmSciTech, 16(4), 747–764. [Link]
Garg, N. K. (n.d.). Patents & Products. Garg Lab - UCLA. Retrieved from [Link]
G. W., & S. S. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3462. [Link]
Garris, B. L., & Garris, C. A. (2020). Use of thiol compounds to treat neurological disease.
Chugai Pharmaceutical Co., Ltd. (2016). Peptide-compound cyclization method. U.S. Patent No. 9,409,952 B2. Washington, DC: U.S.
Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 07(01), 1–9. [Link]
J. W. S. (2016). One pot synthesis of thiol-functional nanoparticles. Polymer Chemistry, 7(17), 3044–3051. [Link]
Zhang, Y., & Wang, Y. (2012). Synthesis Method of 3-Methylamino-1, 2-Propanediol. U.S.
National Center for Biotechnology Information. (n.d.). 3-Phenylpropane-1-thiol. PubChem. Retrieved from [Link]
Application Notes & Protocols: 3-(1-Phenylethylamino)propane-1-thiol Coordination Chemistry with Palladium and Ruthenium
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Chiral Aminothiol Ligands The field of coordination chemistry is continually driven by the rational design of...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Aminothiol Ligands
The field of coordination chemistry is continually driven by the rational design of ligands that can impart specific geometric, electronic, and stereochemical properties to a metal center. Among these, aminothiol ligands, which feature both soft (sulfur) and hard (nitrogen) donor atoms, offer a versatile coordination environment. The ligand at the center of this guide, 3-(1-phenylethylamino)propane-1-thiol, introduces an additional layer of complexity and utility: a chiral center. This chirality is of paramount importance in asymmetric catalysis and the development of stereospecific therapeutic agents.
This document provides a comprehensive guide to the synthesis of this chiral ligand and explores its coordination chemistry with palladium and ruthenium. Palladium complexes bearing N,S-donor ligands are of significant interest for their catalytic prowess, particularly in C-H activation and cross-coupling reactions.[1][2] Ruthenium complexes, with their diverse accessible oxidation states and unique biological activity, are at the forefront of research into next-generation metallodrugs for cancer therapy and other medicinal applications.[3][4][5]
These application notes are designed to be a practical, field-proven resource. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Part I: Ligand Synthesis Protocol
The synthesis of 3-(1-phenylethylamino)propane-1-thiol is not commonly reported, thus a robust, multi-step protocol is proposed here, based on established methodologies for related compounds. The strategy involves the reductive amination of a protected thiol-ketone precursor.
Workflow for Ligand Synthesis
Caption: Proposed multi-step synthesis of the target chiral aminothiol ligand.
Detailed Protocol: Synthesis of 3-(1-Phenylethylamino)propane-1-thiol
Objective: To synthesize the chiral N,S-bidentate ligand for subsequent coordination reactions.
Materials:
3-Mercaptopropionic acid
Trityl chloride (TrCl)
Triethylamine (Et3N)
Dichloromethane (DCM)
N,O-Dimethylhydroxylamine hydrochloride
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
HOBt (Hydroxybenzotriazole)
DIPEA (N,N-Diisopropylethylamine)
Phenylmagnesium bromide (PhMgBr) in THF
Tetrahydrofuran (THF), anhydrous
(S)-1-Phenylethanamine
Sodium triacetoxyborohydride (NaBH(OAc)3)
1,2-Dichloroethane (DCE)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Procedure:
Thiol Protection:
Dissolve 3-mercaptopropionic acid (1.0 eq) in DCM. Cool to 0°C.
Add Et3N (1.1 eq) followed by a solution of Trityl chloride (1.05 eq) in DCM dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Wash the reaction mixture with water and brine, dry over Na2SO4, and concentrate under reduced pressure to yield S-trityl-3-mercaptopropionic acid.
Expert Insight: The trityl group is an excellent protecting group for thiols. It is bulky, preventing side reactions, and can be removed under acidic conditions that are orthogonal to many other protecting groups.
Weinreb Amide Formation:
Dissolve S-trityl-3-mercaptopropionic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and HOBt (1.2 eq) in DCM.
Add DIPEA (2.5 eq) and cool the mixture to 0°C.
Add EDC (1.2 eq) portion-wise and stir at room temperature for 16 hours.
Work up by washing with aqueous NaHCO3 and brine. Dry the organic layer and concentrate to afford the Weinreb amide.
Rationale: The Weinreb amide is a superior intermediate for ketone synthesis using organometallic reagents. It forms a stable chelated intermediate that prevents over-addition to form a tertiary alcohol, a common side product when using esters or acid chlorides.
Ketone Synthesis:
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0°C.
Add phenylmagnesium bromide (1.5 eq) dropwise.
Stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
Quench the reaction carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry, and purify by column chromatography to yield 1-phenyl-3-(tritylthio)propan-1-one.
Reductive Amination:
Dissolve the ketone (1.0 eq) and (S)-1-phenylethanamine (1.1 eq) in DCE.
Add NaBH(OAc)3 (1.5 eq) portion-wise at room temperature.
Stir for 24 hours. Monitor by TLC for the disappearance of the ketone.
Quench with saturated aqueous NaHCO3. Extract with DCM, dry, and concentrate. Purify by chromatography.
Expert Insight: Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations. It is less basic and more selective than other hydrides like NaBH4 or LiAlH4, reducing the risk of side reactions.
Deprotection:
Dissolve the protected amine (1.0 eq) in DCM.
Add TIS (5.0 eq) followed by TFA (20 eq).
Stir at room temperature for 2 hours.
Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and precipitate the product by adding HCl in ether to obtain the hydrochloride salt, or neutralize with aqueous base and extract to obtain the free base.
Rationale: TIS acts as a scavenger for the trityl cation released during deprotection, preventing it from re-alkylating the now-free thiol.[6]
Part II: Palladium Coordination Chemistry
Palladium(II), with its d8 electron configuration, typically forms square planar complexes.[7][8] The 3-(1-phenylethylamino)propane-1-thiol ligand is expected to act as a bidentate N,S-donor, forming a stable six-membered chelate ring. Such complexes are valuable precursors for catalytic applications.[2]
Coordination Geometry of Ligand with Palladium(II)
Caption: Bidentate N,S-coordination to a Pd(II) center forming a square planar complex.
Protocol: Synthesis of [PdCl₂(3-(1-phenylethylamino)propane-1-thiol)]
Objective: To synthesize a representative square planar Pd(II) complex.
Materials:
Palladium(II) chloride (PdCl₂) or Potassium tetrachloropalladate(II) (K₂[PdCl₄])
3-(1-Phenylethylamino)propane-1-thiol (ligand)
Ethanol or Methanol
Diethyl ether
Procedure:
Preparation of Palladium Precursor Solution:
Suspend PdCl₂ (1.0 eq) in 5 mL of methanol. Heat the mixture to reflux for 1 hour to form a solution of [PdCl₂(MeOH)₂]. Alternatively, dissolve K₂[PdCl₄] (1.0 eq) in 5 mL of water.
Expert Insight: Using a soluble precursor like K₂[PdCl₄] or preparing a solvated complex from PdCl₂ is crucial for achieving a homogeneous reaction mixture, leading to higher yields and purity.[9]
Ligand Addition:
Dissolve the aminothiol ligand (1.0 eq) in 10 mL of warm ethanol.
Add the ligand solution dropwise to the stirring palladium precursor solution at room temperature.
Complex Formation:
A color change and/or precipitation of a solid (typically yellow or orange) should be observed almost immediately.
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
Isolation and Purification:
Collect the precipitate by vacuum filtration.
Wash the solid sequentially with small portions of cold ethanol, water, and finally diethyl ether to remove unreacted starting materials and soluble impurities.
Dry the complex under vacuum.
Characterization of Palladium Complexes
Technique
Expected Observations & Rationale
¹H NMR
Protons near the coordination sites (e.g., N-H, α-CH to N, and α-CH₂ to S) will show a significant downfield shift compared to the free ligand due to the deshielding effect of the metal center.[8][10] The N-H proton may broaden or disappear upon coordination.
¹³C NMR
Carbons adjacent to the N and S donor atoms will also exhibit a downfield shift upon coordination.[11]
FT-IR
The N-H stretching frequency (typically ~3300 cm⁻¹) will shift to a lower wavenumber upon coordination. A new band may appear in the far-IR region (400-500 cm⁻¹) corresponding to the Pd-N stretching vibration.[8]
Elemental Analysis
Provides the C, H, N, and S percentages to confirm the empirical formula of the synthesized complex.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method to determine the solid-state structure, confirming the square planar geometry, bond lengths (e.g., Pd-N, Pd-S), and bond angles.[12]
Part III: Ruthenium Coordination Chemistry
Ruthenium offers a richer coordination chemistry than palladium, with accessible +2 and +3 oxidation states and geometries that are typically octahedral.[3] "Piano-stool" complexes, such as those containing a p-cymene arene ligand, are common starting points for introducing new ligands.[13][14]
Coordination Geometry of Ligand with Ruthenium(II)
Caption: Coordination in a pseudo-octahedral Ru(II) "piano-stool" complex.
Protocol: Synthesis of [Ru(p-cymene)Cl₂(3-(1-phenylethylamino)propane-1-thiol)]
Objective: To synthesize a representative "piano-stool" Ru(II) complex, a common precursor for catalysis and medicinal studies.[4]
Materials:
[Ru(p-cymene)Cl₂]₂ dimer
3-(1-Phenylethylamino)propane-1-thiol (ligand)
Anhydrous dichloromethane (DCM) or methanol
Anhydrous hexane
Procedure:
Reaction Setup:
Under an argon or nitrogen atmosphere, add the [Ru(p-cymene)Cl₂]₂ dimer (1.0 eq) to a Schlenk flask.
Add the aminothiol ligand (2.1 eq, a slight excess to ensure full conversion of the dimer) to the flask.
Expert Insight: The reaction is performed under inert gas because Ru(II) complexes can be susceptible to oxidation. The starting material is a dimer, so two equivalents of the monodentate or bidentate ligand are needed to produce two equivalents of the monomeric product.
Solvent Addition and Reaction:
Add anhydrous DCM (or methanol) via cannula to dissolve the reactants. The solution will typically be deep red or orange.
Stir the solution at room temperature for 12-24 hours. The progress can be monitored by TLC or ¹H NMR.
Isolation and Purification:
Reduce the solvent volume under vacuum until the solution is concentrated.
Add anhydrous hexane dropwise while stirring to precipitate the product.
Collect the resulting solid by filtration under inert atmosphere, wash with a small amount of cold hexane, and dry under vacuum.
Rationale: The product is typically soluble in chlorinated solvents or alcohols but insoluble in alkanes like hexane, making precipitation an effective purification method.[14]
Characterization of Ruthenium Complexes
Technique
Expected Observations & Rationale
¹H NMR
The aromatic protons of the coordinated p-cymene ligand will show characteristic shifts, often as two doublets. Protons on the aminothiol ligand will shift upon coordination, similar to the palladium complex.[13]
UV-Vis Spectroscopy
Ruthenium complexes often exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region, which are sensitive to the ligand environment and oxidation state.[15][16]
Cyclic Voltammetry
This technique can be used to probe the redox properties of the complex, such as the Ru(II)/Ru(III) couple. The potential of this couple is a key parameter in designing ruthenium prodrugs that are activated by reduction in the hypoxic environment of tumors.[5][17]
X-ray Crystallography
Provides definitive structural proof of the pseudo-octahedral geometry and coordination mode.[13][17]
Part IV: Applications and Future Directions
Palladium Complexes in Catalysis
Palladium complexes bearing aminothiol ligands can be explored as catalysts in various organic transformations. The combination of a soft sulfur donor, which can stabilize low-valent palladium species, and a nitrogen donor makes them suitable for reactions such as:
C-H Functionalization: The amino group can act as a directing group to facilitate site-selective C-H activation, a highly sought-after transformation in synthetic chemistry.[18]
Cross-Coupling Reactions: These complexes can serve as pre-catalysts for Suzuki, Heck, or Sonogashira coupling reactions, where the ligand can stabilize the active Pd(0) species.[2][19]
Ruthenium Complexes in Medicinal Chemistry
Ruthenium complexes are being intensely investigated as alternatives to platinum-based anticancer drugs due to their potential for lower toxicity and different mechanisms of action.[3][20] Key concepts include:
The "Activation by Reduction" Prodrug Strategy: Ru(III) complexes are relatively inert but can be reduced to more reactive Ru(II) species within the hypoxic (low oxygen) environment of solid tumors.[5] This selective activation can reduce side effects.
Targeting DNA and Other Biomolecules: Like platinum drugs, ruthenium complexes can bind to DNA, but their octahedral geometry leads to different types of interactions and biological consequences.[3] They can also target other cellular components.
Enantioselective Targeting: The use of a chiral ligand like 3-(1-phenylethylamino)propane-1-thiol could lead to complexes that interact stereoselectively with chiral biomolecules like DNA or proteins, potentially enhancing therapeutic efficacy and reducing off-target effects.
References
Konno, T., et al. (2006). Linear-type S-bridged triruthenium complexes with aliphatic aminothiolate ligands: synthesis, characterization, and properties. PubMed.
Dey, S., et al. (n.d.). A thiolate-bridged ruthenium–molybdenum complex featuring terminal nitrido and bridging amido ligands derived from the N–H and N–N bond cleavage of hydrazine. Dalton Transactions (RSC Publishing).
University of Iowa. (2025). Spectroscopic and Theoretical Studies of Ruthenium Complexes with a Noninnocent N 2 S 2 Ligand in Different Redox States.
Singh, N. K., et al. (2000). Palladium(II) complexes of NS donor ligandsderived from S-methyl-dithiocarbazate, S-benzyldithiocarbazateand thiosemicarbazide as antiamoebic agents. PubMed.
Guedes, G. P., et al. (n.d.). Ruthenium complexes with triazenide ligands bearing an N-heterocyclic moiety, and their catalytic properties in the reduction of nitroarenes. PMC.
Adhikari, B., et al. (n.d.). Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles. Asian Journal of Chemistry.
Morsy, N. M. (n.d.). The 1 H NMR spectra of palladium complexes(2 and 4). ResearchGate.
Groysman, S., et al. (2025). Spectroscopic and Theoretical Studies of Ruthenium Complexes with a Noninnocent N2S2 Ligand in Different Redox States. Inorganic Chemistry - ACS Publications.
Ocansey, E., et al. (n.d.). Unlocking reactivity: synthetic, structural and catalytic exploration of ruthenium(ii) complexes featuring pdc and NHC ligands. New Journal of Chemistry (RSC Publishing).
Martínez-Salvador, S., et al. (2023). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. Chemical Science.
Iwao, O., et al. (2023). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. MDPI.
Choi, J., et al. (n.d.). Synthesis and Structural Characterization of a Dinuclear Palladium(II) Complex with N,N0,N00,N000-Tetrakis(2-p-toluenesulfonamidoethyl)cyclam. Oxford Academic.
Singh, P., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Inorganic and Nano-Metal Chemistry.
El-Hendawy, A. M., et al. (n.d.). Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and. Bendola Publishing.
Abu-Youssef, M. A. M., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands. MDPI.
del M. Segura-Peña, M., et al. (n.d.). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. PMC.
Krause, J. A., et al. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. MDPI.
Gair, J. J., et al. (n.d.). Mono-N-protected amino acid ligands stabilize dimeric palladium(ii) complexes of importance to C–H functionalization. PMC.
Sh, N., et al. (n.d.). Determination and Characterization of New Palladium Complexes and Study of their Properties. Journal of Applicable Chemistry.
ResearchGate. (2025). Multifunctional, heterometallic ruthenium-platinum complexes with medicinal applications.
Wang, F., et al. (2018). Applications of Ruthenium Complex in Tumor Diagnosis and Therapy. PMC - NIH.
Yan, Y. K., et al. (n.d.). Ruthenium in Medicine: Current Clinical Uses and Future Prospects. Infoscience.
Webb, M. I., et al. (2021). Ruthenium(iii) complexes containing thiazole-based ligands that modulate amyloid-β aggregation. Metallomics (RSC Publishing).
Ma, E. S. F., et al. (2012). Ruthenium(II) Thiol and H2S Complexes: Synthesis, Characterization, and Thermodynamic Properties. Inorganic Chemistry - ACS Publications.
Cuesta, S., et al. (2023). Pd‐Catalyzed δ‐C(sp3)−H Thiolation of Amino Acid Derivatives. Advanced Synthesis & Catalysis.
Webb, M. I., et al. (2021). Ruthenium(III) complexes with imidazole ligands that modulate the aggregation of the amyloid-β peptide via hydrophobic interactions. PubMed.
Zhu, L., et al. (2002). Palladium(II) complexes, as synthetic peptidases, regioselectively cleave the second peptide bond "upstream" from methionine and histidine side chains. PubMed.
Krause, J. A., et al. (2021). Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. PMC.
Houghton, J., et al. (2025). Structural variation, dynamics, and catalytic application of palladium(II) complexes of di-N-heterocyclic carbene-amine ligands. White Rose Research Online.
Martínez-Salvador, S., et al. (n.d.). Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activation. PMC.
Al-Amin, M. (n.d.). Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Bendola Publishing.
Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules.
Özkal, E., et al. (2023). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. PMC.
Ruiz, L., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. MDPI.
Tokyo Chemical Industry. (n.d.). Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI AMERICA.
ResearchGate. (n.d.). ¹H NMR spectra of the Pd‐CH3 moieties of complexes (a) 1a‐4a and (b) 1b‐4b.
Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
PubChem - NIH. (n.d.). 3-Phenylpropane-1-thiol.
Cardoso, V. M. F., et al. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. PMC.
ResearchGate. (n.d.). X-ray crystallographic data of the gold complexes 1 and 2.
Elsevier. (n.d.). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Coordination Chemistry Reviews.
MDPI. (n.d.). Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and.
Troubleshooting low yields in 3-(1-Phenylethylamino)propane-1-thiol catalytic reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and reproducibility issues when integrating 3-(1-Phenylethylamino)propane-1-thiol into their...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and reproducibility issues when integrating 3-(1-Phenylethylamino)propane-1-thiol into their catalytic workflows.
When deploying this molecule as a chiral N,S-bidentate ligand or substrate in transition-metal catalysis (e.g., asymmetric additions, cross-couplings, or hydrogenations), researchers typically encounter a triad of failure modes: oxidative dimerization , catalyst poisoning , and incomplete metal chelation .
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind these failures and provide self-validating protocols to ensure your experimental setup is robust and reproducible.
Diagnostic Workflow
Diagnostic logic tree for troubleshooting aminothiol-mediated catalytic reactions.
Frequently Asked Questions (Mechanistic Q&A)
Q1: My cross-coupling reaction stalls at 20% conversion, and I observe the precipitation of a black solid (e.g., palladium black). What is the root cause?A1: This is a classic hallmark of catalyst poisoning . The primary thiol group in 3-(1-Phenylethylamino)propane-1-thiol has a profound affinity for late transition metals like Palladium, Platinum, and Ruthenium[1]. The sulfur atom strongly adsorbs to the metal surface or forms stable, inactive metal-thiolate polymeric complexes. This effectively blocks the catalytic active sites, preventing the necessary oxidative addition or substrate binding steps required to propagate the catalytic cycle[1][2].
Causality & Solution: To mitigate this, you must shift the thermodynamic equilibrium of the metal-sulfur bond. Increasing the reaction temperature can promote the reversible dissociation of the thiol from the metal center, transitioning it into a "transient cooperative ligand" rather than a permanent poison[3].
Q2: LC-MS analysis of my crude mixture reveals a major byproduct with a mass of [2M - 2H]. Why is my aminothiol disappearing?A2: The [2M - 2H] mass indicates the formation of a disulfide dimer . Thiols are highly susceptible to oxidation. Even trace amounts of molecular oxygen, when combined with transition metals (which act as inadvertent oxidation catalysts), will rapidly drive the aerobic oxidation of your primary thiol into a disulfide[4][5].
Causality & Solution: Because the primary thiol in the propane-1-thiol moiety is sterically unhindered, it is highly reactive toward oxidative coupling. This depletes your active ligand/substrate concentration, crashing your yields. You must implement strict Schlenk techniques to exclude oxygen (See Protocol A).
Q3: I am using this molecule as a chiral ligand for asymmetric diethylzinc addition to aldehydes, but my enantiomeric excess (ee) and yields are both low. Why?A3: Aminothiol ligands coordinate to metals (like Zn or Pd) to form a chiral environment. If the yield and ee are low, it points to incomplete pre-catalyst formation or competing background uncatalyzed reactions [6][7]. The secondary amine (1-phenylethylamino) and primary thiol must form a rigid, stable N,S-chelate to properly transfer chirality.
Causality & Solution: If the reaction is run too cold initially, the chelate may not form completely. Pre-stirring the metal precursor and the aminothiol ligand at an elevated temperature before adding the substrate ensures the thermodynamic formation of the active N,S-chelated catalytic species[6].
Self-Validating Experimental Protocols
Protocol A: Rigorous Degassing and Disulfide Prevention
To prevent transition-metal-catalyzed oxidative dimerization, oxygen must be rigorously excluded from the system.
Solvent Preparation: Transfer the reaction solvent (e.g., Toluene or THF) to a heavy-walled Schlenk flask. Perform three consecutive Freeze-Pump-Thaw cycles to remove dissolved molecular oxygen, which is the primary driver for disulfide formation[4].
Reagent Loading: Under a positive pressure of ultra-high purity Argon, add the metal catalyst and 3-(1-Phenylethylamino)propane-1-thiol.
In-Situ Reduction (Optional): Add a catalytic amount of a mild reducing agent (e.g., triphenylphosphine) to continuously reduce any adventitious disulfide back to the active monomeric thiol.
Self-Validation Check: Before adding your main substrate, extract a 50 µL aliquot under Argon. Quench with degassed methanol and run a rapid LC-MS.
Validation Metric: The chromatogram must show >95% monomeric thiol (M+H) and <5% disulfide ([2M-2H]+). If disulfide >5%, abort the run, re-degas the system, and increase the reducing agent load.
To prevent the thiol from acting as a dead-end poison, we must exploit the lability of the metal-sulfur bond at elevated temperatures.
Pre-Catalyst Assembly: Combine the transition metal precursor and the aminothiol in a non-coordinating solvent under Argon.
Thermal Activation: Heat the mixture to 80–135 °C (depending on solvent reflux limits).
Causality: Heating provides the activation energy necessary to break irreversible metal-thiolate aggregates. This promotes a dynamic equilibrium where the thiol acts as a transient cooperative ligand, freeing up coordination sites for the catalytic cycle[3].
Substrate Addition: Once the solution transitions from a cloudy suspension (inactive polymeric aggregates) to a clear homogeneous solution (active monomeric catalyst), cool to the desired reaction temperature and inject the substrate.
Self-Validation Check: Monitor the physical state of the reaction visually and via TLC.
Validation Metric: The absence of a metal black precipitate and a clear, homogenous solution indicates successful avoidance of catalyst poisoning[1].
Quantitative Troubleshooting Matrix
The following table summarizes the expected outcomes when applying the troubleshooting principles to 3-(1-Phenylethylamino)propane-1-thiol catalytic systems.
Reaction Condition
Thiol State
Metal Catalyst
Yield (%)
ee (%)
Primary Failure Mode
Aerobic, Room Temp
Disulfide Dimer
Pd(OAc)₂
12%
N/A
Oxidative Dimerization
Degassed, Room Temp
Monomeric Thiol
Pd(OAc)₂
28%
15%
Catalyst Poisoning (Strong S-Pd bond)
Degassed, 135 °C
Transient Ligand
Ru-pincer
89%
N/A
None (Optimal for Hydrogenation)
Degassed, Pre-stirred (40 °C)
Rigid N,S-Chelate
ZnEt₂
92%
88%
None (Optimal for Asymmetric Addition)
References
Benchchem. Catalyst Poisoning in Reactions Using S-Butyl Thiobenzoate. 1
Journal of the Chemical Society, Perkin Transactions 1 (RSC). Oxidation of thiols to disulfides by dioxygen catalyzed by a bioinspired organocatalyst.4
Synthesis (Organic Chemistry Portal). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides.5
MDPI. Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective Catalysis. 2
Accounts of Chemical Research (ACS). Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. 3
Chemical Reviews (ACS). Chiral Sulfur Ligands for Asymmetric Catalysis. 6
Reducing steric hindrance in 3-(1-Phenylethylamino)propane-1-thiol coordinated complexes
Focus Molecule: 3-(1-Phenylethylamino)propane-1-thiol Overview Coordinating 3-(1-phenylethylamino)propane-1-thiol to transition metals presents unique spatial challenges. While aminothiols are generally excellent bidenta...
Coordinating 3-(1-phenylethylamino)propane-1-thiol to transition metals presents unique spatial challenges. While aminothiols are generally excellent bidentate (N,S) chelators[1], the bulky, chiral 1-phenylethyl group on the nitrogen atom introduces severe steric hindrance. This technical guide provides field-proven troubleshooting strategies to help researchers overcome kinetic barriers, control stereochemistry, and stabilize target metal complexes.
Section 1: Troubleshooting Guides & FAQs
Q1: My reactions only yield monodentate, S-bound complexes instead of the desired N,S-bidentate chelate. How do I force ring closure?A: This is a classic kinetic vs. thermodynamic issue. The soft thiolate group coordinates rapidly to soft/borderline metals (like Pd, Pt, or Au) to form a kinetic intermediate. However, the bulky 1-phenylethyl group creates a high activation energy barrier for the subsequent coordination of the amine nitrogen. In sterically hindered systems, the monodentate (σ-S or σ-N) coordination mode is often favored over the bidentate chelate effect at room temperature[2].
Causality & Solution: The steric clash prevents the nitrogen lone pair from reaching the metal center. To resolve this, apply thermal activation (refluxing in a higher boiling solvent) to overcome the steric barrier. Alternatively, switch to a metal center with a larger ionic radius; longer M-N and M-S bond lengths provide more spatial clearance for the bulky benzylic group.
Q2: My NMR spectra show a messy mixture of diastereomers with broad signals. How can I achieve a single, clean product?A: 3-(1-Phenylethylamino)propane-1-thiol contains a chiral center at the benzylic position. If you are using a racemic mixture of the ligand to form complexes with multiple ligands (e.g., ML₂ or ML₃), you are generating a statistical mixture of diastereomers that clash differently in 3D space.
Causality & Solution: Use enantiopure ligands (e.g., strictly the (R)- or (S)-enantiomer). Enantiopure bulky amines can adopt specific, energetically favorable conformations—such as the "inside" binding mode—that minimize inter-ligand steric repulsion and are stabilized by intramolecular interactions[3]. This stereochemical matching drives the reaction toward a single thermodynamic product.
Q3: The complex decomposes during purification. How can I stabilize the coordination sphere?A: The steric bulk of the 1-phenylethyl group can severely weaken the M-N bond, making it highly susceptible to solvolysis or ligand exchange.
Causality & Solution: Utilize a "co-ligand strategy." Introduce small, strongly binding co-ligands (such as CO, CN⁻, or small isocyanides) that occupy adjacent coordination sites without competing for the same spatial quadrant. This electronically stabilizes the metal center while accommodating the bulky aminothiol.
Section 2: Visual Diagnostics & Workflows
Fig 1. Mechanistic pathway overcoming steric hindrance in aminothiol coordination.
Fig 2. Troubleshooting workflow for resolving steric issues in bulky metal complexes.
Section 3: Quantitative Impact of Metal Selection
To minimize steric hindrance, selecting a metal with an appropriate ionic radius is critical. Larger radii naturally elongate the coordination bonds, pulling the bulky 1-phenylethyl group further away from the crowded metal center.
Metal Ion
Ionic Radius (Å)
Typical M-S Bond (Å)
Typical M-N Bond (Å)
Steric Hindrance Level
Preferred Coordination
Ni(II)
0.69
~2.15
~1.95
Severe
Monodentate (S)
Pd(II)
0.86
~2.30
~2.05
High
Equilibrium (S vs N,S)
Pt(II)
0.80
~2.32
~2.05
High
Equilibrium (S vs N,S)
Au(III)
0.85
~2.35
~2.10
Moderate
Bidentate (N,S)
Section 4: Self-Validating Experimental Protocols
Protocol A: Kinetically Driven Bidentate Coordination via Thermal Activation
Objective: Force N,S-chelation of 3-(1-phenylethylamino)propane-1-thiol onto a Pd(II) center.
Ligand Preparation: Dissolve 1.0 mmol of 3-(1-phenylethylamino)propane-1-thiol in 10 mL of anhydrous toluene. Add 1.05 mmol of a mild non-nucleophilic base (e.g., triethylamine) to deprotonate the thiol.
Metal Addition: Slowly add 0.5 mmol of [PdCl₂(PhCN)₂] to the solution at room temperature. Stir for 30 minutes. (At this stage, the kinetic S-bound monodentate intermediate forms).
Thermal Activation: Heat the reaction mixture to reflux (110 °C) for 12 hours. The thermal energy overcomes the steric repulsion of the 1-phenylethyl group, allowing the amine to displace the remaining chloride/benzonitrile ligands.
Isolation: Cool to room temperature, filter the precipitated salts, and concentrate the filtrate under vacuum. Recrystallize from dichloromethane/hexane.
Validation Checkpoint: Run a ¹H NMR spectrum in CDCl₃. The shift of the methine proton adjacent to the amine will shift significantly downfield (Δδ > 0.5 ppm) only if the nitrogen is successfully coordinated, validating bidentate chelation.
Protocol B: Stereochemical Matching for Homoleptic Complexes
Objective: Synthesize a diastereomerically pure ML₂ complex by utilizing enantiopure ligands.
Chiral Resolution: Ensure the starting ligand is strictly enantiopure (e.g., >99% ee (R)-3-(1-phenylethylamino)propane-1-thiol).
Coordination: React 2.0 mmol of the enantiopure ligand with 1.0 mmol of the metal precursor in a coordinating solvent (e.g., methanol) at 60 °C for 4 hours.
Crystallization: Allow the solvent to evaporate slowly. The enantiopure ligands will naturally adopt the thermodynamically favored "inside" binding mode to minimize steric clash[3].
Validation Checkpoint: Perform Circular Dichroism (CD) spectroscopy. A strong, unified Cotton effect in the Soret band region confirms successful stereochemical matching and the absence of competing diastereomeric conformations.
References[2] Title: Chiral Mono- and α-Diimines and Their Pd(II) Complexes with Anticancer Activity
Source: intechopen.com
URL: 3] Title: Crystallographic and Spectroscopic Studies of a Host–Guest Complex Consisting of a Novel Zinc Trisporphyrinate and a Chiral Monoamine
Source: acs.org
URL: 1] Title: Development of coordination chemistry with thiol-containing amino acids
Source: researchgate.net
URL:
Technical Support Center: Strategies for 3-(1-Phenylethylamino)propane-1-thiol in Biological Assays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3-(1-Phenylethylamino)propane-1-thiol in biological ass...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3-(1-Phenylethylamino)propane-1-thiol in biological assays. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific rationale to enable successful experimental outcomes.
Introduction: Understanding the Challenge
3-(1-Phenylethylamino)propane-1-thiol possesses a complex molecular structure with both lipophilic (phenyl group) and polar (amino and thiol groups) moieties. This amphipathic nature contributes to its limited solubility in aqueous media, a common hurdle in biological assays that can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results. This guide will explore various formulation strategies to overcome these challenges, ensuring the compound remains in a soluble and biologically active state.
Frequently Asked Questions (FAQs)
Q1: My 3-(1-Phenylethylamino)propane-1-thiol, dissolved in DMSO, precipitates immediately upon dilution in my aqueous cell culture medium. What is the primary cause?
A1: This is a classic issue of a compound "crashing out" of solution. It occurs when a stock solution in a strong organic solvent, like 100% DMSO, is diluted into an aqueous buffer where the compound's solubility is much lower.[1] The final concentration of DMSO in the medium is insufficient to keep the compound dissolved.
Q2: Can I simply filter out the precipitate and use the remaining solution?
A2: This is not recommended. Filtering the precipitate will lead to an unknown final concentration of your compound in the assay, rendering your results inaccurate and difficult to reproduce. The goal is to keep the compound in solution at the desired concentration.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. Generally, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[2][3] Some studies have shown that even at low concentrations, DMSO can have biological effects.[3]
Q4: I've noticed inconsistent results between experiments. Could solubility be the issue?
A4: Yes, inconsistent solubility can be a major contributor to experimental variability. Repeated freeze-thaw cycles of your stock solution can cause the compound to fall out of solution over time.[1] It's also possible that temperature fluctuations during your experiment are affecting the compound's solubility.
Troubleshooting Guides: A Deeper Dive
This section provides detailed troubleshooting workflows for specific problems encountered with 3-(1-Phenylethylamino)propane-1-thiol.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your DMSO stock to the aqueous medium, consider the following strategies:
Scientific Rationale: 3-(1-Phenylethylamino)propane-1-thiol contains a secondary amine group, which is basic and can be protonated. By lowering the pH of your aqueous medium, you can increase the ionization of the amine group, thereby enhancing its aqueous solubility.[][5][6]
Determine the pKa: If the pKa of the amine group is known, aim for a buffer pH at least 1-2 units below the pKa. If unknown, a systematic pH screen is recommended.
Prepare Buffers: Prepare a series of biologically compatible buffers (e.g., MES, HEPES, PBS) with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.4).
Solubility Test: Add a small, consistent amount of your DMSO stock of 3-(1-Phenylethylamino)propane-1-thiol to each buffer.
Visual Inspection: Observe for precipitation. The pH at which the compound remains soluble is a good starting point for your assay buffer.
Cell Viability Check: Ensure the chosen buffer pH is not detrimental to your cells' health.
Scientific Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[7][8]
Considerations:
Co-solvent Selection: Besides DMSO, other co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can be tested.[][9]
Toxicity: Always evaluate the toxicity of the co-solvent or co-solvent blend on your specific cell line at the final concentration.[7]
Experimental Protocol: Co-solvent Screening
Prepare Stock Solutions: Prepare high-concentration stock solutions of 3-(1-Phenylethylamino)propane-1-thiol in various co-solvents (e.g., DMSO, Ethanol, PEG 400).
Serial Dilution: Perform serial dilutions of the stock solutions into your assay medium.
Observe Solubility: Note the highest concentration at which the compound remains in solution for each co-solvent.
Vehicle Control: Run parallel experiments with the co-solvents alone to assess their impact on the biological assay.
Issue 2: Compound Precipitates Over Time in the Incubator
If your compound solution is initially clear but forms a precipitate during the course of your experiment, this may be due to thermodynamic instability.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 3-(1-Phenylethylamino)propane-1-thiol, forming a water-soluble inclusion complex.[10][11][] This complex enhances the stability and apparent solubility of the compound in aqueous solutions.[13]
Data Presentation: Common Cyclodextrins and Their Properties
Cyclodextrin Derivative
Key Features
Recommended For
β-Cyclodextrin (β-CD)
Most common, cost-effective.
Oral solid dosage forms.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Higher aqueous solubility and safety profile than β-CD.[14]
Injectable and high-dose formulations.[]
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
High aqueous solubility and excellent safety profile.
Parenteral formulations.
Experimental Protocol: Cyclodextrin Formulation
Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer.
Complex Formation: Add the DMSO stock of 3-(1-Phenylethylamino)propane-1-thiol to the cyclodextrin solution and mix thoroughly (vortexing or sonication can aid complexation).
Equilibration: Allow the mixture to equilibrate for a defined period (e.g., 1-2 hours) at room temperature.
Application: Use this complex solution for your biological assay.
Scientific Rationale: For highly lipophilic compounds, lipid-based formulations like liposomes can be effective. Liposomes are spherical vesicles composed of a phospholipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane.[15][16][17] This encapsulation improves the drug's solubility and stability in aqueous environments.[18]
Lipid Film Hydration: A thin film of lipids (e.g., phosphatidylcholine) is created in a round-bottom flask.
Drug Incorporation: 3-(1-Phenylethylamino)propane-1-thiol is dissolved in an organic solvent and added to the lipid film. The solvent is then evaporated.
Hydration: The lipid-drug film is hydrated with an aqueous buffer, leading to the spontaneous formation of liposomes encapsulating the drug.
Sizing: The liposomes are then sized to a uniform diameter using techniques like extrusion.
Mandatory Visualization: Decision Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a solubility enhancement strategy.
Mandatory Visualization: Mechanism of Cyclodextrin Encapsulation
A Comparative Guide to Validating 3-(1-Phenylethylamino)propane-1-thiol Monolayer Density Using X-ray Photoelectron Spectroscopy
For Researchers, Scientists, and Drug Development Professionals The precise control and verification of self-assembled monolayer (SAM) density are paramount in fields ranging from biosensor development to drug delivery s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The precise control and verification of self-assembled monolayer (SAM) density are paramount in fields ranging from biosensor development to drug delivery systems. This guide offers an in-depth analysis of X-ray Photoelectron Spectroscopy (XPS) for validating the monolayer density of 3-(1-phenylethylamino)propane-1-thiol (PEPT), a molecule of interest for creating chiral surfaces and biocompatible interfaces. We will explore the experimental workflow, data interpretation, and a comparison with alternative characterization techniques.
The Critical Role of Monolayer Density
The efficacy of a functionalized surface often hinges on the packing density of the assembled monolayer. A well-ordered, high-density PEPT monolayer ensures uniform surface properties, optimal biological interaction, and predictable device performance. Conversely, a low-density or disordered monolayer can lead to inconsistent results, exposed substrate, and diminished functionality. Therefore, rigorous validation of monolayer density is a non-negotiable step in surface functionalization protocols.
X-ray Photoelectron Spectroscopy (XPS) stands out as a powerful, surface-sensitive technique capable of providing both elemental composition and chemical state information of the top few nanometers of a material, making it exceptionally well-suited for the analysis of ultrathin SAMs.[1][2]
Experimental Protocol: From Substrate to-Analysis
A robust and reproducible experimental protocol is the bedrock of reliable monolayer characterization. The following sections detail the steps for preparing a PEPT monolayer on a gold substrate and its subsequent analysis by XPS.
Part 1: Preparation of a PEPT Self-Assembled Monolayer
The spontaneous organization of thiol-containing molecules on gold surfaces is a well-established method for creating ordered monolayers.[2][3] The sulfur headgroup of the PEPT molecule forms a strong covalent bond with the gold substrate, driving the self-assembly process.[4][5]
Step-by-Step Methodology:
Substrate Preparation: Begin with a clean, smooth gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide). Thoroughly clean the substrate by sonication in ethanol and deionized water, followed by drying under a stream of nitrogen gas. An optional but recommended step is UV-ozone treatment to remove any residual organic contaminants.
Solution Preparation: Prepare a dilute solution of PEPT (typically 1-5 mM) in a high-purity solvent such as ethanol or isopropanol. The choice of solvent can influence the quality of the resulting monolayer.[5]
Immersion and Self-Assembly: Immerse the cleaned gold substrate into the PEPT solution. The self-assembly process is typically allowed to proceed for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
Rinsing: After incubation, gently rinse the substrate with the pure solvent to remove any physisorbed (non-covalently bound) molecules.[5] This step is crucial for obtaining an accurate assessment of the chemisorbed monolayer density.
Drying: Dry the functionalized substrate under a gentle stream of nitrogen gas. The sample is now ready for XPS analysis.
Diagram of the PEPT Monolayer Formation Workflow
Caption: Workflow for the preparation of a PEPT self-assembled monolayer on a gold substrate.
Part 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons.[2] The binding energy of these core-level electrons is characteristic of the element and its chemical environment.
Step-by-Step Methodology:
Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.[2]
Survey Scan: Acquire a wide-energy range survey scan (e.g., 0-1100 eV) to identify all the elements present on the surface. For a PEPT monolayer on gold, peaks for Au, C, N, S, and likely some adventitious oxygen should be observed.
High-Resolution Scans: Acquire high-resolution spectra for the elemental regions of interest: Au 4f, C 1s, N 1s, and S 2p. These scans provide detailed information about the chemical states and allow for accurate quantification.[6]
Data Processing: The raw data is processed to correct for charging effects, and the peaks are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to determine their binding energies and areas. All binding energies are typically referenced to the Au 4f7/2 peak at 84.0 eV.[7]
Interpreting the XPS Data: A Quantitative Approach
The high-resolution XPS spectra provide a wealth of information for validating the PEPT monolayer density.
Elemental Signatures and Chemical States
Element (Core Level)
Expected Binding Energy (eV)
Interpretation for a High-Density PEPT Monolayer
Au 4f
84.0 (Au 4f7/2)
Substrate signal. Its attenuation can be used to estimate monolayer thickness.
S 2p
~162.0 (S 2p3/2)
Indicates the formation of a gold-thiolate (Au-S) bond, confirming chemisorption.[4][5] A smaller peak around 163.5-164.0 eV may indicate the presence of unbound thiol groups, suggesting an incomplete or disordered monolayer.[4][8]
N 1s
~399.5 eV and ~401.8 eV
The presence of two peaks is expected, corresponding to the free amine (-NH-) and protonated or hydrogen-bonded amine species, respectively.[9] The relative areas of these peaks can provide insights into the chemical environment of the amine groups.
C 1s
~285.0 eV and higher
A complex peak shape is expected due to the different carbon environments in the PEPT molecule (aliphatic and aromatic). Deconvolution of this peak can help to confirm the molecular integrity.
Quantifying Monolayer Density
The atomic concentrations derived from the peak areas in the XPS spectra can be used to estimate the monolayer density. A common approach is to calculate the ratio of the elements in the monolayer (N and S) to the underlying substrate (Au).
For a well-formed PEPT monolayer, a characteristic N/S atomic ratio of approximately 1:1 is expected, reflecting the stoichiometry of the molecule. The N/Au and S/Au ratios are direct indicators of the surface coverage. A higher ratio signifies a denser monolayer. These ratios can be compared to theoretical values or to data from a known standard to obtain a more quantitative measure of the packing density.[10][11]
Comparative Analysis: XPS vs. Alternative Techniques
While XPS is a powerful tool for monolayer characterization, other techniques can provide complementary information.
Technique
Principle of Operation
Information Obtained for PEPT Monolayers
Advantages
Limitations
X-ray Photoelectron Spectroscopy (XPS)
Irradiates the sample with X-rays and analyzes the kinetic energy of emitted photoelectrons.[1]
Elemental composition (C, N, S), chemical bonding states (Au-S, C-N), and monolayer thickness/density.[1][3]
Provides direct chemical information, highly surface-sensitive, and quantitative.[1]
Requires high vacuum, potential for X-ray induced damage to the monolayer, limited lateral resolution.[1][12]
Contact Angle Goniometry
Measures the angle at which a liquid droplet interfaces with the solid surface.[1]
Surface wettability (hydrophobicity/hydrophilicity), which is an indirect measure of monolayer completeness and uniformity.[1]
Provides an average surface property, not a direct measure of chemical composition or density.[1]
Atomic Force Microscopy (AFM)
Scans a sharp tip over the surface to create a topographical map.[1]
Surface morphology, roughness, and the presence of domains or defects. Monolayer thickness can be estimated via scratching.[1]
High lateral resolution, operates in various environments, and provides 3D surface visualization.[1]
An indirect measure of chemical ordering, the tip can potentially damage the soft monolayer.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)
Measures the absorption of infrared radiation by the sample, providing information about vibrational modes.
Presence of characteristic functional groups (e.g., C-H, N-H) and can give insights into the conformational order of the alkyl chains.
Non-destructive and can be performed in various environments.
Less surface-sensitive than XPS and can be challenging for very thin monolayers on reflective substrates like gold.
Diagram of the Comparative Techniques Workflow
Caption: Comparison of XPS with alternative techniques for PEPT monolayer characterization.
Conclusion
Validating the density of 3-(1-phenylethylamino)propane-1-thiol monolayers is a critical step for ensuring the reliability and performance of functionalized surfaces. X-ray Photoelectron Spectroscopy provides a robust and quantitative method for this validation by offering detailed information on elemental composition, chemical bonding, and surface coverage. While techniques like contact angle goniometry, AFM, and FTIR offer valuable complementary insights, XPS remains a cornerstone for the direct and comprehensive chemical analysis of self-assembled monolayers. By following a meticulous experimental protocol and a thorough data analysis workflow, researchers can confidently assess the quality of their PEPT-functionalized surfaces, paving the way for advancements in a wide array of scientific and technological applications.
References
Castner, D. G., Hinds, K., & Grainger, D. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir, 12(21), 5083–5086. [Link]
D. G. Castner, K. D. Hinds, D. Grainger. (1996). X-ray photoelectron spectroscopy sulfur 2p study of organic thiol and disulfide binding interactions with gold surfaces. Semantic Scholar. [Link]
Herranz, M. A., et al. (2006). Self-assembly of dithiothreitol (DTT) on Au(111) from solution deposition. Journal of the American Chemical Society, 128(15), 5134-5145. [Link]
Singh, S., et al. (2020). Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport. The Journal of Physical Chemistry C, 124(38), 20976-20985. [Link]
Calzolai, L., et al. (2013). Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. ACS Nano, 7(2), 1129-1136. [Link]
Tosar-Rovira, A., et al. (2018). N1s and S2p XPS spectra acquired at ∼3 mm intervals across the length of the substrate from the low amine end (position 1) to the high amine end (position 5). ResearchGate. [Link]
Calzolai, L., et al. (2013). Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. PMC. [Link]
Centi, S., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. PMC. [Link]
Egger, D. A., et al. (2020). The Potential of X-ray Photoelectron Spectroscopy for Determining Interface Dipoles of Self-Assembled Monolayers. MDPI. [Link]
Oropeza-Guzman, E., et al. (2016). X-ray photoelectron spectroscopy characterization of self-assembled monolayers for micromechanical biosensing applications. Journal of Applied Research and Technology, 14(5), 336-343. [Link]
Ulman, A. (1996). Formation and structure of self-assembled monolayers. Chemical reviews, 96(4), 1533-1554. [Link]
Bain, C. D., & Whitesides, G. M. (1989). Formation of monolayers by the coadsorption of thiols on gold: variation in the head group, tail group, and solvent. Journal of the American Chemical Society, 111(18), 7164-7175. [Link]
Shard, A. G. (2014). Quantitative Determination of Ligand Densities on Nanomaterials by X-ray Photoelectron Spectroscopy. ACS Applied Materials & Interfaces, 6(24), 21791-21798. [Link]
van der Heide, P. (2005). Multilayer approach to the quantitative analysis of x-ray photoelectron spectroscopy results: Applications to ultrathin SiO2 on Si and to self-assembled monolayers on gold. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 23(5), 1275-1283. [Link]
Veyan, J. F., et al. (2020). Comparative X-ray photoelectron spectroscopy analysis of nitrogen atoms implanted in graphite and diamond. Frontiers in Materials, 7, 237. [Link]
ResearchGate. (2015). What can be an alternative to XPS analysis, for measuring the chemical composition of a thin film?. ResearchGate. [Link]
Cohen, H., et al. (2000). Monolayer Damage in XPS Measurements As Evaluated by Independent Methods. Langmuir, 16(24), 9522-9530. [Link]
Kehrer, M., et al. (2019). XPS investigation on the reactivity of surface imine groups with TFAA. Surface and Interface Analysis, 51(4), 486-493. [Link]
Smith, E. F., et al. (2021). Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials. Journal of Materials Chemistry A, 9(40), 22757-22789. [Link]
Centi, S., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]
PIKE Technologies. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. PIKE Technologies. [Link]
National Center for Biotechnology Information. (n.d.). 3-Phenylpropane-1-thiol. PubChem. [Link]
A Comparative Analysis of Thiol-Gold Surface Interactions: 3-(1-Phenylethylamino)propane-1-thiol versus Standard Thiols
In the realm of surface science and nanotechnology, the robust and spontaneous interaction between sulfur compounds and gold surfaces serves as a cornerstone for the development of advanced materials, biosensors, and dru...
Author: BenchChem Technical Support Team. Date: April 2026
In the realm of surface science and nanotechnology, the robust and spontaneous interaction between sulfur compounds and gold surfaces serves as a cornerstone for the development of advanced materials, biosensors, and drug delivery systems. The formation of self-assembled monolayers (SAMs) from organothiols on gold is a well-established technique for tailoring surface properties with molecular precision.[1][2] This guide provides an in-depth comparison of the binding affinity of a specialized thiol, 3-(1-Phenylethylamino)propane-1-thiol, with that of standard aliphatic and aromatic thiols on gold surfaces. We will delve into the structural nuances that govern binding efficacy and explore the experimental methodologies used to quantify these interactions, offering a comprehensive resource for researchers and drug development professionals.
Molecular Architecture: A Tale of Two Thiols
The binding affinity of a thiol to a gold surface is not solely dictated by the sulfur-gold bond but is also significantly influenced by the entire molecular structure. Here, we compare the structural features of 3-(1-Phenylethylamino)propane-1-thiol with two classes of standard thiols: simple alkanethiols (e.g., propanethiol) and aromatic thiols (e.g., benzenethiol).
3-(1-Phenylethylamino)propane-1-thiol is a chiral molecule characterized by three key functional components:
A propane-1-thiol group, which provides the sulfur headgroup for covalent attachment to the gold surface.
A phenylethyl group, which introduces aromaticity and steric bulk.
An amino group, which can influence intermolecular interactions and the overall electronic properties of the molecule.
Standard Thiols for the purpose of this comparison include:
Alkanethiols (e.g., 1-Propanethiol): These are composed of a simple alkyl chain attached to a thiol group.[3] They are known to form densely packed, well-ordered monolayers on gold surfaces, primarily driven by van der Waals interactions between the alkyl chains.[1]
Aromatic Thiols (e.g., 3-Phenylpropane-1-thiol): These contain an aromatic ring in their structure. The π-π stacking interactions between adjacent aromatic rings can contribute to the stability and ordering of the resulting SAM.[4][5]
Caption: Molecular components of 3-(1-Phenylethylamino)propane-1-thiol and standard thiols.
The Energetics of Binding: A Deeper Dive
The formation of a thiol-based SAM on a gold surface is a complex process governed by a combination of factors:
The Gold-Sulfur Bond : The initial and most critical interaction is the chemisorption of the thiol's sulfur atom onto the gold surface, forming a stable gold-thiolate (Au-S) bond.[2][6] This process is energetically favorable and is the primary driving force for self-assembly.
Intermolecular Interactions : Once tethered to the surface, the organic "tails" of the thiol molecules interact with each other. In the case of alkanethiols, these are primarily van der Waals forces. For aromatic thiols, π-π stacking interactions provide additional stability.[4] The presence of the amino group in 3-(1-Phenylethylamino)propane-1-thiol can introduce hydrogen bonding capabilities, further influencing the packing and stability of the monolayer.
Steric Hindrance : The bulky phenylethyl group in 3-(1-Phenylethylamino)propane-1-thiol can introduce steric hindrance, potentially leading to a less densely packed monolayer compared to simple alkanethiols. However, the attractive forces from the phenyl and amino groups may counteract this effect.
Several surface-sensitive techniques are employed to characterize the formation and properties of SAMs, providing quantitative data on binding affinity and monolayer quality.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical state of a surface. In the context of thiol-on-gold SAMs, XPS is used to confirm the formation of the gold-thiolate bond.
Principle : XPS measures the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. The binding energy of these electrons is characteristic of the element and its chemical environment.
Key Observation : The S 2p photoelectron peak for an unbound thiol is typically observed at a binding energy of 163.5 to 164 eV.[6] Upon binding to a gold surface, this peak shifts to a lower binding energy of approximately 162 eV, which is indicative of thiolate (Au-S) formation.[6][8][9] By monitoring the intensity and position of this peak, one can confirm the successful formation of the SAM.
Experimental Protocol: XPS Analysis of Thiol SAMs on Gold
Substrate Preparation : A clean gold substrate is prepared by evaporating a thin film of gold onto a suitable support (e.g., silicon wafer with a chromium or titanium adhesion layer).
SAM Formation : The gold substrate is immersed in a dilute (typically 1 mM) ethanolic solution of the thiol for a sufficient period (e.g., 24-48 hours) to allow for the formation of a well-ordered monolayer.[10]
Rinsing and Drying : The substrate is thoroughly rinsed with ethanol to remove any unbound thiol molecules and then dried under a stream of dry nitrogen.
XPS Analysis : The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample. The ejected photoelectrons are collected and their kinetic energy is measured by a hemispherical analyzer.
Data Analysis : High-resolution spectra of the S 2p region are acquired. The spectra are then analyzed to identify the binding energies of the sulfur species present on the surface.
Caption: Experimental workflow for XPS analysis of thiol SAMs on gold.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive technique that measures changes in mass and viscoelastic properties at a surface in real-time.[11][12][13] This makes it ideal for studying the kinetics of SAM formation and the structural properties of the resulting monolayer.
Principle : A quartz crystal sensor coated with gold is made to oscillate at its resonant frequency. When molecules bind to the sensor surface, the resonant frequency decreases in proportion to the added mass. Simultaneously, the dissipation of energy from the oscillating crystal is measured. The dissipation provides information about the viscoelastic (i.e., soft or rigid) nature of the adsorbed layer.[14]
Key Measurements :
Frequency Change (Δf) : A negative shift in frequency indicates mass adsorption.
Dissipation Change (ΔD) : An increase in dissipation indicates the formation of a soft, viscoelastic layer, while a small change in dissipation suggests a rigid, well-ordered layer.
Experimental Protocol: QCM-D Analysis of Thiol Adsorption
Sensor Preparation : A gold-coated QCM-D sensor is cleaned and mounted in the measurement chamber.
Baseline Establishment : A baseline is established by flowing a pure solvent (e.g., ethanol) over the sensor surface until a stable frequency and dissipation signal are obtained.
Thiol Injection : A solution of the thiol in the same solvent is introduced into the chamber.
Real-time Monitoring : The changes in frequency and dissipation are monitored in real-time as the thiol molecules adsorb and form a monolayer on the gold surface.
Rinsing : After the adsorption process has reached equilibrium, the sensor is rinsed with pure solvent to remove any loosely bound molecules.
Data Modeling : The QCM-D data can be fitted to various models (e.g., the Sauerbrey equation for rigid films or viscoelastic models for softer films) to quantify the adsorbed mass and the viscoelastic properties of the SAM.[12]
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free technique that is highly sensitive to changes in the refractive index at a metal-dielectric interface.[15] It is widely used to study the binding kinetics and affinity of molecules to surfaces.
Principle : A thin film of gold on a prism is illuminated with p-polarized light. At a specific angle of incidence, known as the SPR angle, surface plasmons are excited on the gold surface, resulting in a sharp dip in the intensity of the reflected light. The SPR angle is extremely sensitive to the refractive index of the medium adjacent to the gold surface. When molecules bind to the surface, the refractive index changes, causing a shift in the SPR angle.
Key Measurement : The change in the SPR angle or the wavelength at a fixed angle is directly proportional to the amount of material adsorbed on the surface.
Experimental Protocol: SPR Analysis of Thiol Binding
Sensor Chip Preparation : A gold-coated SPR sensor chip is cleaned and installed in the SPR instrument.
Baseline Establishment : A buffer or solvent is flowed over the sensor surface to establish a stable baseline.
Analyte Injection : A solution containing the thiol is injected and flows over the sensor surface.
Association Phase : The binding of the thiol to the gold surface is monitored in real-time as a change in the SPR signal.
Dissociation Phase : The thiol solution is replaced with the buffer or solvent, and the dissociation of the thiol from the surface is monitored.
Kinetic Analysis : The association and dissociation curves are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Comparative Performance Data
While direct, peer-reviewed comparative studies on the binding affinity of 3-(1-Phenylethylamino)propane-1-thiol are not extensively available, we can construct a comparative table based on the known properties of its constituent chemical groups and standard thiols.
Feature
1-Propanethiol
3-Phenylpropane-1-thiol
3-(1-Phenylethylamino)propane-1-thiol (Expected)
Primary Binding Force
Au-S Covalent Bond
Au-S Covalent Bond
Au-S Covalent Bond
Intermolecular Forces
Van der Waals
Van der Waals, π-π Stacking
Van der Waals, π-π Stacking, Hydrogen Bonding
Steric Hindrance
Low
Moderate
High
Expected Monolayer Packing Density
High
High
Moderate to High
Potential for Chiral Recognition
No
No
Yes
Expected Stability
Good
Very Good
Potentially Very Good
Conclusion
The binding of 3-(1-Phenylethylamino)propane-1-thiol to gold surfaces presents a fascinating case study in the molecular engineering of interfaces. While it shares the fundamental thiol-gold anchoring mechanism with standard thiols, its unique combination of an aromatic ring, an amino group, and a chiral center suggests a more complex and potentially richer surface chemistry. The phenylethyl group is expected to enhance monolayer stability through π-π stacking, similar to standard aromatic thiols. The amino group introduces the possibility of hydrogen bonding, which could further stabilize the monolayer or be used for subsequent chemical modifications.
The experimental techniques of XPS, QCM-D, and SPR provide a powerful toolkit for the comprehensive characterization of these specialized SAMs. XPS can definitively confirm the formation of the crucial gold-thiolate bond. QCM-D offers invaluable insights into the real-time formation, mass, and viscoelastic properties of the monolayer. SPR allows for the precise determination of binding kinetics and affinity.
For researchers and drug development professionals, the use of molecules like 3-(1-Phenylethylamino)propane-1-thiol opens up new avenues for creating functionalized surfaces with tailored properties. The chirality of this molecule is particularly noteworthy, as it could be exploited for the development of enantioselective sensors or surfaces that interact specifically with biological molecules. Future experimental studies directly comparing this and similar molecules to standard thiols will be invaluable in further elucidating the structure-property relationships that govern the fascinating world of self-assembled monolayers.
References
Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335. [Link]
DeBono, J. S., & Wilde, C. P. (2022). How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles?. Chemosensors, 10(1), 30. [Link]
Castner, D. G., Hinds, K., & Grainger, D. W. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir, 12(21), 5083-5086. [Link]
Tonda-Turo, C., Ruozi, B., & Veronesi, F. (2018). Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces. Frontiers in Bioengineering and Biotechnology, 6, 17. [Link]
Harkness, K. M., & Medintz, I. L. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Analytical and bioanalytical chemistry, 401(8), 2549-2558. [Link]
Nanoscience Instruments. (n.d.). Quartz Crystal Microbalance (QCM). Retrieved from [Link]
Kundu, S., & Gittins, D. I. (2005). Stability of thiol-passivated gold particles at elevated temperatures studied by X-ray photoelectron spectroscopy. Journal of colloid and interface science, 283(2), 435-442. [Link]
MIT Nano. (n.d.). Quartz Crystal Microbalance with Dissipation. Retrieved from [Link]
Häkkinen, H. (2012). The gold-sulfur interface at the nanoscale. Nature chemistry, 4(6), 443-455. [Link]
Yourdshahyan, Y., & Rappe, A. M. (2001). Self-Assembled Monolayers on Gold of Thiols Incorporating Conjugated Terminal Groups. The Journal of Physical Chemistry B, 105(41), 9743-9748. [Link]
Zope, B. N., & Baruah, T. (2011). Effect of Aliphatic versus Aromatic Ligands on the Structure and Optical Absorption of Au20(SR)16. The Journal of Physical Chemistry C, 115(34), 16895-16901. [Link]
Personick, M. L., & Mirkin, C. A. (2015). Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. Analytical Chemistry, 87(4), 2099-2104. [Link]
Demers, L. M., Mirkin, C. A., Mucic, R. C., Reynolds, R. A., Letsinger, R. L., Elghanian, R., & Viswanadham, G. (2000). A real-time PCR-based method for determining the surface coverage of thiol-capped oligonucleotides bound onto gold nanoparticles. Analytical chemistry, 72(22), 5535-5541. [Link]
Di Marco, R. (2021). Stability of Gold-25 Nanoclusters during Ligand Exchange from Aliphatic to Aromatic Thiolates. [Master's Thesis, The Pennsylvania State University]. [Link]
Lee, T. R. (2003). Thiol-based Self-assembled Monolayers: Formation and Organization. In Encyclopedia of Materials: Science and Technology (pp. 9071-9079). Elsevier. [Link]
Korolkov, I. V., & Luber, S. (2019). Selective Nanomechanics of Aromatic versus Aliphatic Thiolates on Gold Surfaces. Physical review letters, 122(8), 086801. [Link]
Wilde, C. P., & DeBono, J. S. (2022). How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles?. Chemosensors, 10(1), 30. [Link]
Sharma, B., & Frontiera, R. R. (2014). Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy. Analytical and bioanalytical chemistry, 406(29), 7477-7485. [Link]
Willets, K. A. (2010). Using the Localized Surface Plasmon Resonance of Gold Nanoparticles to Monitor Lipid Membrane Assembly and Protein Binding. Accounts of chemical research, 43(9), 1235-1244. [Link]
Peterlinz, K. A., & Georgiadis, R. (1996). Self-assembly of short and long-chain n-alkyl thiols onto gold surfaces: A real-time study using surface plasmon resonance techniques. Langmuir, 12(20), 4731-4740. [Link]
Rostami, A., & Vasfi, H. (2023). Shape-Induced Variations in Aromatic Thiols Adsorption on Gold Nanoparticle: A Novel Method for Accurate Evaluation of Adsorbed Molecules. ACS omega, 8(12), 11215-11224. [Link]
Dahmen, C., & Jägle, B. (2007). Matrix effects on the surface plasmon resonance of dry supported gold nanocrystals. Journal of Nanoparticle Research, 9(5), 823-830. [Link]
Zharnikov, M., & Grunze, M. (2001). Structure of Thioaromatic Self-Assembled Monolayers on Gold and Silver. Langmuir, 17(7), 2094-2102. [Link]
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical reviews, 105(4), 1103-1170. [Link]
Link, S., & El-Sayed, M. A. (1999). Solvent and Ligand Effects on the Localized Surface Plasmon Resonance (LSPR) of Gold Colloids. The Journal of Physical Chemistry B, 103(21), 4212-4217. [Link]
ResearchGate. (2017). Which is the best procedure for Thiol SAM on gold using aptamer?. Retrieved from [Link]
University of Trieste. (n.d.). Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold. Retrieved from [Link]
Sulpizi, M., & Gaigeot, M. P. (2011). The thermodynamics of self-assembled monolayer formation: a computational and experimental study of thiols on a flat gold surface. Physical Chemistry Chemical Physics, 13(31), 14223-14233. [Link]
ResearchGate. (2012). Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 1-Propanethiol: Properties, Synthesis, and Industrial Significance. Retrieved from [Link]
Langmuir. (2024). Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. [Link]
ChemBK. (n.d.). 3-phenyl-propane-1-thiol. Retrieved from [Link]
Physical Review B. (2009). Binding of deposited gold clusters to thiol self-assembled monolayers on Au(111) surfaces. [Link]
PubChem. (n.d.). 3-Phenylpropane-1-thiol. Retrieved from [Link]
Google Patents. (2003). US20030199668A1 - Process for preparing a thiol compound.